3-Hydroxyphenylacetic acid
Description
This compound has been reported in Homo sapiens, Rhizoctonia solani, and other organisms with data available.
metabolite of L-dopa; structure
Structure
3D Structure
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDYYGIDFPZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211148 | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-37-4 | |
| Record name | 3′-Hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Role of 3-Hydroxyphenylacetic Acid in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid of significant interest in human health and disease. Primarily a product of the gut microbial metabolism of dietary polyphenols, particularly flavonoids, its presence and concentration in biological fluids can reflect both dietary intake and the composition of the gut microbiome. Emerging research has illuminated its diverse biological activities, ranging from vasorelaxation and antioxidant effects to its potential role as a biomarker for various pathological conditions. This technical guide provides a comprehensive overview of the biological role of 3-HPAA in humans, detailing its endogenous production, metabolism, and physiological effects. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to serve as a valuable resource for the scientific community.
Introduction
This compound (3-HPAA) is a metabolite derived from the degradation of dietary flavonoids and phenolic compounds by the colonic microbiota[1]. Foods rich in these precursors, such as teas, fruits like orange juice, and supplements containing quercetin (B1663063) or grape seed extract, contribute to its formation[2]. Beyond its microbial origin, 3-HPAA is also involved in the human tyrosine metabolism pathway as a substrate for the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase[2]. Its biological significance stems from its antioxidant properties and its ability to modulate various physiological processes. Elevated levels of 3-HPAA have been associated with certain health conditions, including Clostridium overgrowth and phenylketonuria, making it a valuable biomarker[1][2]. Furthermore, studies have demonstrated its potential therapeutic effects, particularly in the cardiovascular system. This guide will delve into the multifaceted biological roles of 3-HPAA in the human body.
Endogenous Production and Metabolism
The primary source of 3-HPAA in humans is the microbial breakdown of dietary flavonoids in the colon. A significant portion of ingested flavonoids, such as quercetin rutinosides, are not absorbed in the upper gastrointestinal tract and reach the colon, where they are metabolized by the gut microbiota into smaller phenolic acids, including 3-HPAA. Specifically, up to 35% of ingested quercetin rutinosides can be converted to 3-HPAA. Clostridium species are particularly implicated in this metabolic conversion.
Microbial Metabolism of Flavonoids to 3-HPAA
The metabolic pathway from dietary flavonoids to 3-HPAA involves several enzymatic steps carried out by gut bacteria. The following diagram illustrates the general workflow from dietary intake to the formation of 3-HPAA.
Caption: Microbial production of 3-HPAA from dietary flavonoids.
Quantitative Data of 3-HPAA in Human Biological Fluids
The concentration of 3-HPAA in human biological fluids is a valuable indicator of dietary habits and gut microbiome activity, as well as a potential biomarker for certain diseases.
| Biological Fluid | Condition | Concentration Range | Reference(s) |
| Urine | Healthy Adult (Optimal) | 0 - 8.1 mmol/mol creatinine | |
| High Polyphenol Diet | Increased excretion | ||
| Clostridium Overgrowth | Elevated levels | ||
| Phenylketonuria (PKU) | Elevated levels | ||
| Plasma | Healthy Adult (Baseline) | ~180 nM | |
| After Berry Consumption | ~250 nM | ||
| After Cranberry Juice | Up to ~600 nM |
Biological Roles and Signaling Pathways
3-HPAA exerts its biological effects through various mechanisms, including vasodilation, antioxidant activity, and modulation of enzyme function.
Vasorelaxant Effects and the Nitric Oxide Pathway
One of the most well-documented biological activities of 3-HPAA is its ability to induce vasorelaxation, which may contribute to the cardiovascular benefits of a polyphenol-rich diet. This effect is, at least in part, mediated by the endothelium and involves the release of nitric oxide (NO). The proposed signaling pathway is depicted below.
References
Unraveling the History of 3-Hydroxyphenylacetic Acid: From Discovery to Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA), a phenolic acid of significant interest in various scientific fields, has a rich history encompassing its initial discovery in the late 19th century to the development of sophisticated synthetic and biotechnological production methods. This comprehensive guide delves into the historical milestones of 3-HPAA's discovery and the evolution of its synthesis, providing detailed experimental protocols and quantitative data for key methodologies. Furthermore, it explores the compound's biological significance, particularly its role in vasodilation, illustrated through a detailed signaling pathway diagram. This document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of this multifaceted molecule.
The Discovery of this compound
The first documented account of this compound dates back to 1879, in a publication by Eugen Baumann and C. Preusse in the Berichte der deutschen chemischen Gesellschaft. Their work, titled "Ueber einige neue Synthesen im Thierkörper" (On some new syntheses in the animal body), described the identification of this compound. While the primary focus of their research was on the metabolic fate of various substances in the body, their investigation led to the isolation and characterization of 3-HPAA.
Initially, 3-HPAA was identified as a metabolite, a product of the body's processing of other ingested compounds. It is now understood to be a significant product of the microbial degradation of dietary flavonoids and phenolic compounds in the colon by gut bacteria.[1] This discovery laid the foundation for future research into the role of gut microbiota in human metabolism and the biological activities of their metabolic byproducts.
The Evolution of this compound Synthesis
The journey of synthesizing 3-HPAA has mirrored the advancements in organic chemistry, evolving from classical chemical methods to modern, efficient biotechnological routes.
Early Chemical Synthesis Approaches
Following its discovery, chemists sought to develop methods for the laboratory synthesis of 3-HPAA. Early approaches often involved multi-step processes with modest yields. One of the historical methods involved the Sandmeyer reaction, a versatile tool in aromatic chemistry for the conversion of an amino group into various functionalities.
Synthesis via Sandmeyer Reaction from 3-Aminophenol:
This classical route begins with the diazotization of 3-aminophenol, followed by a cyanation reaction and subsequent hydrolysis of the resulting nitrile.
-
Step 1: Diazotization of 3-Aminophenol. 3-Aminophenol is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt.
-
Step 2: Sandmeyer Cyanation. The diazonium salt is then reacted with a copper(I) cyanide solution to introduce a cyano group onto the aromatic ring, forming 3-hydroxyphenylacetonitrile.
-
Step 3: Hydrolysis. The nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.
While historically significant, this method often suffered from issues related to the stability of the diazonium salt and the use of toxic cyanide reagents.
Advancements in Chemical Synthesis
Over the years, more efficient and safer chemical synthesis methods have been developed. These include routes starting from readily available precursors like m-cresol (B1676322).
Synthesis from m-Cresol:
One approach involves the oxidation of the methyl group of m-cresol to a carboxylic acid. This can be a challenging transformation due to the presence of the hydroxyl group, which can be sensitive to oxidation. Protective group strategies are often employed to circumvent this issue.
Modern Biotechnological Production
In recent decades, the focus has shifted towards more sustainable and environmentally friendly methods for producing 3-HPAA. Biotechnological approaches, utilizing microorganisms as biocatalysts, have emerged as a promising alternative to traditional chemical synthesis.
Microbial Hydroxylation of Phenylacetic Acid:
Several microorganisms, including fungi of the genera Rhizoctonia, Ceratobasidium, and Pellicularia, have been shown to be capable of hydroxylating phenylacetic acid at the meta-position to produce 3-HPAA.[2] This fermentation-based process offers several advantages, including mild reaction conditions and the use of renewable feedstocks.
Experimental Protocol for Microbial Production (Adapted from patent literature): [2]
-
Cultivation of Microorganism: A suitable microorganism, such as Rhizoctonia solani, is cultivated in a nutrient-rich medium.
-
Biotransformation: Phenylacetic acid is added to the culture, and the fermentation is continued. The microorganism's enzymatic machinery hydroxylates the phenylacetic acid to 3-HPAA.
-
Extraction and Purification: After the fermentation is complete, the 3-HPAA is extracted from the broth using a suitable solvent and purified.
This method has been shown to produce 3-HPAA in significant quantities, with reported final concentrations reaching up to 30.6 g/L.[2]
Quantitative Data on Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| Microbial Production | Phenylacetic Acid | Rhizoctonia solani | Up to 30.6 g/L | 94% | [2] |
| Bioconversion of m-tyrosol | m-Tyrosol | Serratia marcescens | Quantitative | Not specified | |
| Fischer Esterification (for derivatives) | This compound | Various diols, H₂SO₄ | 60-96% | Not specified | |
| Reduction of 3-chloro-4-hydroxymandelic acid derivative | o-Chlorophenol, Glyoxylic acid | Red phosphorus, Iodine, Pd/C | ~65% (overall) | High |
Biological Significance and Signaling Pathway
This compound is not merely a metabolic byproduct; it exhibits significant biological activity. One of its most well-studied effects is its ability to induce vasodilation, the widening of blood vessels, which can lead to a decrease in blood pressure.
The vasodilatory effect of 3-HPAA is primarily mediated through a nitric oxide (NO)-dependent signaling pathway in endothelial cells.
Proposed Signaling Pathway for 3-HPAA-Induced Vasodilation:
References
The Metabolic Fate of 3-Hydroxyphenylacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic compound of significant interest in microbiology, human health, and drug development. In humans, it is primarily a microbial metabolite derived from the colonic breakdown of dietary polyphenols, particularly flavonoids found in fruits, teas, and other plant-based foods.[1][2] Certain gut bacteria, notably from the Clostridium genus, are instrumental in this transformation.[1][2] The presence and concentration of 3-HPAA in human urine and plasma can serve as a biomarker for dietary intake of flavonoids and reflect the composition and metabolic activity of the gut microbiome.[2] Beyond its role as a biomarker, 3-HPAA has demonstrated biological activities, including potential vasorelaxant effects. In the microbial world, 3-HPAA is a key intermediate in the degradation of various aromatic compounds, including those derived from industrial pollutants. This guide provides a detailed technical overview of the metabolic pathways of 3-HPAA, focusing on its microbial catabolism and its formation and fate in the human body.
Microbial Catabolism of this compound
Bacteria have evolved sophisticated pathways to utilize aromatic compounds like 3-HPAA as a sole source of carbon and energy. The degradation of 3-HPAA in microorganisms predominantly proceeds through two distinct central pathways: the homogentisate (B1232598) pathway and the homoprotocatechuate pathway . The initial steps in these pathways involve the hydroxylation of 3-HPAA to form a dihydroxylated intermediate, which then undergoes ring fission.
The Homogentisate Pathway
In this pathway, 3-HPAA is first hydroxylated at the C6 position to form 2,5-dihydroxyphenylacetate, also known as homogentisate. This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage.
The key enzymes and reactions in the homogentisate pathway are as follows:
-
3-Hydroxyphenylacetate 6-Hydroxylase: This FAD-dependent monooxygenase catalyzes the conversion of 3-HPAA to homogentisate. The reaction requires NAD(P)H as a reducing equivalent.
-
Homogentisate 1,2-Dioxygenase: This enzyme catalyzes the oxidative cleavage of the aromatic ring of homogentisate between carbons 1 and 2, yielding maleylacetoacetate. This is a crucial step that opens up the aromatic structure.
-
Maleylacetoacetate Isomerase: Maleylacetoacetate is then isomerized to fumarylacetoacetate.
-
Fumarylacetoacetate Hydrolase: The final step involves the hydrolysis of fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are central metabolites that can enter the Krebs cycle.
This pathway has been well-characterized in bacteria such as Pseudomonas species.
The Homoprotocatechuate Pathway
Alternatively, 3-HPAA can be hydroxylated at the C4 position to yield 3,4-dihydroxyphenylacetate (homoprotocatechuate). This intermediate is then channeled into a different ring-fission pathway.
The key enzymes and reactions in the homoprotocatechuate pathway include:
-
3-Hydroxyphenylacetate 4-Monooxygenase: This enzyme catalyzes the hydroxylation of 3-HPAA to 3,4-dihydroxyphenylacetate.
-
3,4-Dihydroxyphenylacetate 2,3-Dioxygenase: This enzyme facilitates the extradiol cleavage of the aromatic ring of homoprotocatechuate, resulting in the formation of 2-hydroxy-5-carboxymethylmuconate semialdehyde.
-
Subsequent Enzymatic Steps: A series of enzymes, including a dehydrogenase, isomerase, decarboxylase, and hydratase, further process the ring-fission product to ultimately yield pyruvate (B1213749) and succinate, which can enter central metabolism.
This pathway is notably active in various strains of Escherichia coli (excluding K-12) and other bacteria.
Genetic Regulation of Microbial 3-HPAA Catabolism
The genes encoding the enzymes for 3-HPAA degradation are typically clustered in operons, allowing for coordinated regulation in response to the presence of the substrate.
In Pseudomonas putida, the genes for the homoprotocatechuate pathway are often organized in an operon where the expression is positively controlled. For instance, 3,4-dihydroxyphenylacetate acts as an inducer for the genes encoding the 2,3-oxygenase and subsequent enzymes in the pathway.
In Burkholderia xenovorans LB400, the genes for both the homogentisate (hmg genes) and homoprotocatechuate (hpa genes) pathways have been identified and are located on different chromosomes. Their expression is induced by the presence of 3-HPAA and 4-hydroxyphenylacetic acid.
The regulation of the protocatechuate branch of the β-ketoadipate pathway in Acinetobacter baylyi is mediated by the IclR-type regulator PcaU, which acts as both an activator (in the presence of protocatechuate) and a repressor (in its absence).
Human Metabolism of this compound
In humans, 3-HPAA is not a product of endogenous metabolism but is formed by the gut microbiota from the breakdown of dietary flavonoids. Following its formation in the colon, 3-HPAA can be absorbed into the bloodstream. Once absorbed, it undergoes Phase II metabolism, primarily in the liver, to facilitate its excretion. Phase II reactions involve the conjugation of 3-HPAA with hydrophilic molecules, such as glucuronic acid or sulfate, to increase its water solubility and promote its elimination via urine. The resulting metabolites are then excreted.
Quantitative Data
The following tables summarize available quantitative data for key enzymes and metabolites involved in the 3-HPAA metabolic pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Source | Substrate | Km | Vmax/kcat | Specific Activity | Reference(s) |
| Homogentisate 1,2-Dioxygenase | Aspergillus nidulans | Homogentisate | 9 µM | - | - | |
| p-Hydroxyphenylacetate 3-Hydroxylase (Oxygenase component) | Pseudomonas aeruginosa | p-Hydroxyphenylacetate | - | kcat = 16 s-1 | - | |
| 3-Hydroxybenzoate 6-Hydroxylase | Rhodococcus jostii RHA1 | 3-Hydroxybenzoate | - | kcat = 96 s-1 | - |
Table 2: Metabolite Concentrations
| Metabolite | Condition | Matrix | Concentration Range | Reference(s) |
| This compound | Healthy humans | Urine | 0 - 8.1 mmol/mol creatinine |
Experimental Protocols
Enzyme Assay: 4-Hydroxyphenylacetate (B1229458) 3-Hydroxylase
This protocol is adapted from a method used for the characterization of 4-hydroxyphenylacetate 3-hydroxylase (HpaB) from Escherichia coli.
Principle: The activity of the oxygenase component (HpaB) is measured by monitoring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate. The reaction requires a flavin reductase (like HpaC or a suitable substitute) to supply reduced FAD (FADH2). The product formation is quantified by high-performance liquid chromatography (HPLC).
Reagents:
-
20 mM Potassium Phosphate (KPi) buffer, pH 7.0
-
10 µM Flavin Adenine Dinucleotide (FAD)
-
1 mM 4-Hydroxyphenylacetate
-
2 mM NADH
-
Catalase (e.g., 90 U/mL)
-
Purified HpaB (oxygenase component)
-
Purified Flavin Reductase (e.g., HpaC or Fre)
-
20% HCl (for stopping the reaction)
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL containing 20 mM KPi buffer (pH 7.0), 10 µM FAD, 1 mM 4-hydroxyphenylacetate, 2 mM NADH, and catalase.
-
Add known amounts of the flavin reductase and HpaB to initiate the reaction. The concentration of HpaB should be the limiting factor.
-
Incubate the reaction mixture at 24°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 50 µL of 20% HCl.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of 3,4-dihydroxyphenylacetate using HPLC.
Unit Definition: One unit of HpaB activity is defined as the amount of enzyme required to catalyze the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.
Analytical Method: GC-MS for Organic Acid Profiling in Urine
This is a general protocol for the analysis of organic acids, including 3-HPAA, in urine using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of an organic acid) to a defined volume of urine.
- Extraction:
- Adjust the pH of the urine sample to <1 with HCl.
- Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Shake vigorously and then centrifuge to separate the phases.
- Collect the organic layer and repeat the extraction.
- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
- Derivatization:
- To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).
- Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 15-60 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
- Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
- Gas Chromatography:
- Column: Use a suitable capillary column, such as a TR-5ms (30 m x 0.25 mm).
- Carrier Gas: Helium.
- Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up in one or more stages to a final temperature (e.g., 320°C) and hold. A typical program might be: 70°C for 2 min, then ramp to 200°C at 3°C/min, then to 320°C at 20°C/min, and hold for 10 min.
- Mass Spectrometry:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of known organic acids.
3. Data Analysis:
- Identify the peaks corresponding to 3-HPAA and other organic acids by comparing their retention times and mass spectra to those of authentic standards and library data.
- Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.
Analytical Method: HPLC for 3-HPAA and Metabolite Analysis
This protocol provides a general framework for the analysis of 3-HPAA and related phenolic compounds by HPLC with UV or electrochemical detection.
1. Sample Preparation:
- Urine/Plasma: Samples may require enzymatic deconjugation (e.g., with β-glucuronidase/sulfatase) to measure total 3-HPAA (free and conjugated).
- Filtration: Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.
- Extraction (optional): For complex matrices or low concentrations, a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample.
2. HPLC Analysis:
- Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Example Gradient: Start with a low percentage of organic solvent and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.
- Flow Rate: A typical flow rate is around 1 mL/min.
- Detection:
- UV-Vis Detector: Monitor the absorbance at a wavelength where 3-HPAA and related phenolics have significant absorbance (e.g., around 280 nm).
- Electrochemical Detector (ECD): Provides high sensitivity and selectivity for electroactive compounds like phenols.
- Mass Spectrometry (LC-MS): Offers the highest specificity and sensitivity, allowing for definitive identification and quantification.
3. Data Analysis:
- Identify 3-HPAA by comparing its retention time with that of an authentic standard.
- Quantify the concentration using a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: Microbial degradation pathways of this compound.
Caption: Formation and fate of 3-HPAA in the human body.
Caption: General workflow for GC-MS analysis of urinary organic acids.
References
3-Hydroxyphenylacetic Acid: A Key Metabolite of Dietary Flavonoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenylacetic acid (3-HPAA) is a prominent phenolic acid produced by the human gut microbiota from the metabolism of a wide array of dietary flavonoids. Emerging evidence highlights the biological significance of 3-HPAA, particularly its cardiovascular benefits, including vasorelaxant and blood pressure-lowering effects. This technical guide provides a comprehensive overview of 3-HPAA as a metabolite of dietary flavonoids, detailing its formation, bioavailability, and physiological activities. The document includes structured quantitative data, detailed experimental protocols for its study, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of nutrition, microbiology, pharmacology, and drug development.
Introduction
Dietary flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, tea, and other plant-based foods, are well-recognized for their health-promoting properties. However, the bioavailability of many parent flavonoids is limited. The biological activities associated with flavonoid consumption are increasingly attributed to their metabolites, which are formed through extensive modification by the gut microbiota[1][2][3]. One of the most significant of these metabolites is this compound (3-HPAA).
3-HPAA is a major microbial metabolite derived from various classes of flavonoids, including flavonols (e.g., quercetin), flavan-3-ols (e.g., catechins and proanthocyanidins), and others[4][5]. Its production is largely dependent on the composition and metabolic activity of an individual's gut microbiota, with certain bacterial species, such as those from the Clostridium genus, playing a crucial role. This guide will delve into the metabolic pathways leading to 3-HPAA formation, its quantitative presence in biological systems, its physiological effects, and the experimental methodologies used to investigate this important molecule.
Data Presentation: Quantitative Analysis of 3-HPAA
The concentration of 3-HPAA in biological fluids is a direct reflection of dietary flavonoid intake and the metabolic capacity of the gut microbiome. The following tables summarize quantitative data on the microbial production of 3-HPAA from various flavonoid precursors and its measured concentrations in human plasma and urine following the consumption of flavonoid-rich foods.
Table 1: Microbial Conversion of Dietary Flavonoids to 3-HPAA (in vitro)
| Flavonoid Precursor | Molar Conversion Yield to 3-HPAA (%) | Key Microbial Genera Involved | Reference |
| Quercetin | Data not yet fully quantified | Clostridium, Eubacterium | |
| Procyanidin (B600670) Dimers | ~12% (of total quantified phenolic acids) | Not specified | |
| Catechin & Epicatechin | Not yet quantified | Eggerthella, Flavonifractor |
Note: The quantification of molar conversion yields is an ongoing area of research, and the data presented represents available information.
Table 2: Concentrations of 3-HPAA in Human Biological Samples After Flavonoid Intake
| Food/Supplement | Dosage | Sample Type | Peak Concentration (Mean ± SD) | Time to Peak | Reference |
| Quercetin-rich foods | Not specified | Plasma | Not specified | Not specified | |
| Proanthocyanidin-rich foods (e.g., berries, cocoa) | Not specified | Plasma | Not specified | Not specified | |
| Mixed Polyphenols (from berries) | 837 mg/day for 8 weeks | Plasma | Increased from ~180 to ~250 nM | Not applicable | |
| Cranberry Juice | 787 mg polyphenols | Plasma | ~600 nM | ~10 hours | |
| Mixed Polyphenols | 766 mg | Plasma | ~260 nM | Not specified | |
| Mixed Polyphenols | >1532 mg | Plasma | ~240 nM | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-HPAA.
In Vitro Gut Microbiota Fermentation of Flavonoids
This protocol describes a method for the anaerobic fermentation of flavonoids using human fecal samples to study the production of 3-HPAA.
Materials:
-
Fresh human fecal sample from a healthy donor (screened for antibiotic use).
-
Anaerobic chamber or system.
-
Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts).
-
Flavonoid substrate (e.g., quercetin, catechin, procyanidin extract).
-
Sterile phosphate-buffered saline (PBS), pH 7.0.
-
Centrifuge.
-
UHPLC-MS/MS system for metabolite analysis.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (10% w/v) in sterile, anaerobic PBS.
-
Inoculation: Add the fecal slurry to the anaerobic basal medium at a final concentration of 1-5% (v/v).
-
Substrate Addition: Add the flavonoid substrate to the inoculated medium to a final concentration of 50-100 µM. A control with no substrate should be included.
-
Incubation: Incubate the cultures anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.
-
Sample Processing: Centrifuge the collected aliquots to pellet bacterial cells and debris. Filter-sterilize the supernatant.
-
Analysis: Analyze the supernatant for the presence and concentration of 3-HPAA and other metabolites using a validated UHPLC-MS/MS method (see Protocol 3.4).
Ex Vivo Vasorelaxation Assay in Porcine Coronary Arteries
This protocol details the procedure for assessing the vasorelaxant effects of 3-HPAA on isolated arterial rings.
Materials:
-
Fresh porcine heart.
-
Krebs-Henseleit solution (KHS).
-
Organ bath system with force transducers.
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
-
Phenylephrine (B352888) (PE) or other vasoconstrictor.
-
This compound (3-HPAA).
-
Acetylcholine (B1216132) (ACh) to test endothelium integrity.
Procedure:
-
Artery Preparation: Dissect the left anterior descending coronary artery from the porcine heart and place it in ice-cold KHS. Carefully clean the artery of surrounding connective and adipose tissue.
-
Ring Preparation: Cut the artery into 2-3 mm wide rings.
-
Mounting: Mount the arterial rings in the organ bath chambers filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, replacing the KHS every 15-20 minutes.
-
Viability and Endothelium Integrity Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl). After washing, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.
-
Vasorelaxation Protocol: Pre-contract the rings with phenylephrine to a stable plateau. Once a stable contraction is achieved, cumulatively add increasing concentrations of 3-HPAA (e.g., from 10⁻⁹ to 10⁻³ M) and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the procedure for measuring the effect of 3-HPAA on blood pressure in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).
-
Surgical instruments for cannulation.
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Heparinized saline.
-
3-HPAA solution for intravenous administration.
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connection to Transducer: Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are steady.
-
3-HPAA Administration: Administer a bolus intravenous injection of 3-HPAA at various doses. A vehicle control (saline) should also be administered.
-
Data Recording: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after the administration of 3-HPAA.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each dose of 3-HPAA.
UHPLC-MS/MS Quantification of 3-HPAA in Biological Samples
This protocol provides a method for the sensitive and specific quantification of 3-HPAA in plasma and urine.
Materials:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile (B52724).
-
3-HPAA analytical standard.
-
Internal standard (e.g., a stable isotope-labeled 3-HPAA).
-
Plasma and urine samples.
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
Procedure:
-
Sample Preparation (Plasma): To 100 µL of plasma, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Sample Preparation (Urine): Dilute urine samples (e.g., 1:10) with mobile phase A containing the internal standard. Centrifuge to remove particulates.
-
UHPLC Separation:
-
Column: Reversed-phase C18.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
MS/MS Detection:
-
Ionization mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for 3-HPAA (e.g., m/z 151 -> 107) and the internal standard.
-
-
Quantification: Create a calibration curve using the analytical standard and calculate the concentration of 3-HPAA in the samples based on the peak area ratios of the analyte to the internal standard.
Mandatory Visualizations
Metabolic Pathway of Flavonoids to 3-HPAA
Caption: Metabolic conversion of dietary flavonoids to 3-HPAA by gut microbiota.
Experimental Workflow for Studying 3-HPAA
Caption: A typical experimental workflow for the investigation of 3-HPAA.
Signaling Pathway of 3-HPAA-Induced Vasorelaxation
Caption: Proposed signaling pathway for 3-HPAA-induced vasorelaxation.
Conclusion
This compound is a key microbial metabolite of dietary flavonoids with significant and measurable biological activities, particularly in the cardiovascular system. Understanding the factors that influence its production by the gut microbiota and its precise mechanisms of action is a rapidly evolving field of research. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a foundational resource for scientists and researchers. Further investigation into the quantitative conversion of a broader range of flavonoids to 3-HPAA and the elucidation of its full spectrum of biological effects will be crucial for harnessing its therapeutic potential for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dwscientific.com [dwscientific.com]
The Gut Microbiota's Alchemical Transformation: A Technical Guide to Quercetin Metabolism into 3-(3-hydroxyphenyl)propionic acid (3-HPAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063), a ubiquitous dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the bioavailability of quercetin in its native form is relatively low. A substantial portion of ingested quercetin reaches the colon, where it undergoes extensive metabolism by the resident gut microbiota. This biotransformation process generates a series of smaller, more readily absorbed phenolic compounds that are believed to contribute significantly to the physiological effects of quercetin. One of the key metabolites in this pathway is 3-(3-hydroxyphenyl)propionic acid (3-HPAA), a compound that has demonstrated biological activities of its own, such as the ability to relax isolated rat aorta and decrease arterial blood pressure[1]. Understanding the intricate metabolic pathway from quercetin to 3-HPAA, the bacterial species involved, and the experimental methodologies to study this process is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of dietary flavonoids. This technical guide provides an in-depth overview of the core aspects of quercetin metabolism to 3-HPAA by the gut microbiota, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Metabolic Pathway: From Quercetin to 3-HPAA
The microbial metabolism of quercetin to 3-HPAA is a multi-step process initiated by the deglycosylation of quercetin glycosides, followed by the cleavage of the heterocyclic C-ring of the quercetin aglycone. While the complete enzymatic cascade is still under active investigation, key intermediates and bacterial players have been identified.
Initially, dietary quercetin, which is often present as glycosides (e.g., rutin), is hydrolyzed by bacterial β-glucosidases and α-rhamnosidases to release the aglycone, quercetin[2]. The quercetin aglycone then undergoes a series of transformations. A primary pathway involves the conversion of quercetin to 3,4-dihydroxyphenylacetic acid (3,4-DHPAA). Several bacterial species, including Eubacterium ramulus, Clostridium perfringens, and Bacteroides fragilis, have been shown to mediate this conversion[3][4]. In the case of Eubacterium ramulus, this process involves the formation of intermediates such as taxifolin (B1681242) and alphitonin[5]. Subsequently, 3,4-DHPAA is further metabolized to 3-HPAA. While the direct enzymatic conversion of 3,4-DHPAA to 3-HPAA by specific gut bacteria is an area of ongoing research, the detection of 3-HPAA in in vitro fermentation studies with human fecal microbiota suggests this crucial final step.
Quantitative Data on Quercetin Metabolism
The efficiency of quercetin metabolism and the production of its metabolites can vary significantly between individuals, largely due to differences in gut microbiota composition. In vitro fermentation studies provide valuable quantitative insights into these processes. The following tables summarize key quantitative data from published literature.
Table 1: Bacterial Species Involved in Quercetin Metabolism and Their Metabolites
| Bacterial Species | Key Metabolites Detected | Reference |
| Eubacterium ramulus | 3,4-dihydroxyphenylacetic acid, Taxifolin, Alphitonin | |
| Clostridium perfringens | 3,4-dihydroxyphenylacetic acid | |
| Bacteroides fragilis | 3,4-dihydroxyphenylacetic acid | |
| Flavonifractor plautii | 3,4-dihydroxyphenylacetic acid (DOPAC) | |
| Bacillus glycinifermentans | 2,4,6-trihydroxybenzoic acid, 3,4-dihydroxybenzoic acid |
Table 2: In Vitro Fermentation of Quercetin with Human Fecal Microbiota
| Incubation Time (hours) | Quercetin Degradation (%) | 3-HPAA Concentration (µM) | Reference |
| 5 | Not Reported | Quantified | |
| 24 | >90% (unformulated quercetin) | Reached maximum concentration |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the gut microbial metabolism of quercetin.
Protocol 1: In Vitro Fermentation of Quercetin with Human Fecal Microbiota
This protocol is adapted from methodologies described in the literature for studying the metabolism of flavonoids by gut bacteria.
1. Materials and Reagents:
-
Fresh human fecal samples from healthy donors (collected within 2 hours)
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Quercetin stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber or jars with gas-generating kits (e.g., GasPak™)
2. Fecal Slurry Preparation:
-
Immediately transfer the fresh fecal sample into an anaerobic chamber.
-
Homogenize the fecal sample (1:10 w/v) in anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
3. In Vitro Fermentation:
-
Prepare the fermentation medium by adding the quercetin stock solution to the anaerobic basal medium to achieve the desired final concentration (e.g., 50-100 µM).
-
Inoculate the fermentation medium with the fecal slurry (e.g., 5-10% v/v).
-
Set up a control culture containing the fecal slurry and basal medium without quercetin.
-
Incubate the cultures under strict anaerobic conditions at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).
4. Sample Collection and Processing:
-
At each time point, withdraw an aliquot of the culture from the anaerobic chamber.
-
Centrifuge the aliquot to pellet the bacterial cells and debris.
-
Collect the supernatant for metabolite analysis.
-
Store the supernatant at -80°C until analysis.
Protocol 2: Quantification of Quercetin and 3-HPAA by HPLC-MS/MS
This protocol provides a general framework for the analysis of quercetin and its metabolites, based on common practices in the field.
1. Sample Preparation:
-
Thaw the stored supernatant samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the supernatant (e.g., 1:3 v/v).
-
Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate quercetin and its metabolites (e.g., starting with a low percentage of B and gradually increasing).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for phenolic compounds.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for quercetin, 3-HPAA, and the internal standard. For example:
-
Quercetin: Q1/Q3 transitions (e.g., m/z 301 -> 151, 179)
-
3-HPAA: Q1/Q3 transitions (e.g., m/z 165 -> 121, 107)
-
3. Data Analysis:
-
Generate a standard curve for quercetin and 3-HPAA using authentic standards.
-
Quantify the concentration of each analyte in the samples by interpolating their peak areas against the standard curve, normalized to the internal standard.
Signaling Pathways Influenced by Quercetin and its Metabolites
Quercetin and its microbial metabolites, including 3-HPAA, can modulate various intracellular signaling pathways, contributing to their biological effects. For instance, 3-HPAA has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin via the inhibition of the NF-κB pathway, which is a key pathway in inflammatory processes.
References
- 1. Quantification of microbial uptake of quercetin and its derivatives using an UHPLC-ESI-QTOF mass spectrometry assay - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. The Human Microbial Metabolism of Quercetin in Different Formulations: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physiological Functions of 3-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid metabolite produced by the human gut microbiota from the breakdown of dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, vegetables, and tea.[1] Once considered merely a metabolic byproduct, emerging evidence has illuminated the diverse and significant physiological functions of 3-HPAA. This technical guide provides an in-depth overview of the current understanding of 3-HPAA's biological activities, including its cardiovascular, antioxidant, anticancer, reproductive, and neuroprotective effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the physiological roles of this important gut-derived metabolite.
Origin and Metabolism
This compound is not directly obtained from the diet but is a product of the colonic metabolism of various dietary polyphenols.[1] The gut microbiome, particularly species of the Clostridium genus, plays a crucial role in this transformation. For instance, quercetin (B1663063) and its glycoside rutin, abundant in many plant-based foods, are metabolized by intestinal bacteria into 3-HPAA. Elevated urinary levels of 3-HPAA can be indicative of a diet rich in flavonoids or an increased population of specific gut bacteria capable of this metabolic conversion.
Cardiovascular Effects: Vasorelaxation and Blood Pressure Reduction
One of the most well-documented physiological functions of 3-HPAA is its ability to induce vasorelaxation and consequently lower blood pressure. This effect has been demonstrated in both in vivo and ex vivo models.
Quantitative Data
The vasodilatory and blood pressure-lowering effects of 3-HPAA are dose-dependent. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Blood Pressure-Lowering Effect of 3-HPAA in Spontaneously Hypertensive Rats
| Administration Route | Dose | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Heart Rate Change |
| Intravenous Infusion | 1 mg·kg⁻¹·min⁻¹ | Significant Decrease | Significant Decrease | No significant change |
| Intravenous Infusion | 5 mg·kg⁻¹·min⁻¹ | Significant Decrease | Significant Decrease | No significant change |
Table 2: Ex Vivo Vasorelaxant Effect of 3-HPAA on Porcine Coronary Arteries
| Concentration | Vasorelaxation (%) | Statistical Significance |
| 100 µM | Not significant | ns |
| 500 µM | Increased relaxation | - |
| 1 mM | Significant relaxation | p < 0.001 vs. control |
Signaling Pathway
The vasorelaxant effect of 3-HPAA is primarily mediated by the endothelium and involves the production of nitric oxide (NO). 3-HPAA stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.
Signaling pathway of 3-HPAA-induced vasorelaxation.
Experimental Protocol: Ex Vivo Vasorelaxation in Porcine Coronary Artery
This protocol describes the methodology used to assess the vasorelaxant effects of 3-HPAA on isolated porcine coronary artery rings.
-
Tissue Preparation:
-
Fresh porcine hearts are obtained from a local slaughterhouse and transported to the laboratory in cold Krebs-Henseleit buffer (composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 1.8, glucose 11.5; pH 7.4).
-
The left circumflex coronary artery is dissected and cleaned of surrounding connective and adipose tissue.
-
The artery is cut into rings of 3-4 mm in length. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of forceps.
-
-
Vascular Reactivity Measurement:
-
Arterial rings are mounted in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.
-
The viability of the rings and the presence or absence of a functional endothelium are assessed by contracting the rings with U46619 (a thromboxane (B8750289) A2 mimetic) and then exposing them to bradykinin (B550075) (an endothelium-dependent vasodilator).
-
-
Experimental Procedure:
-
After washing out the bradykinin, the arterial rings are pre-contracted with KCl (40 mM) or U46619 to a stable plateau.
-
Once a stable contraction is achieved, 3-HPAA is cumulatively added to the organ bath in increasing concentrations (e.g., 100 µM to 1 mM).
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
To investigate the mechanism of action, experiments are repeated in the presence of various inhibitors, such as L-NAME (an eNOS inhibitor), indomethacin (B1671933) (a cyclooxygenase inhibitor), or in endothelium-denuded rings.
-
Antioxidant Activity
3-HPAA has been reported to possess antioxidant properties, although its activity may be less potent than other catechol-containing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC). One study indicated that 3-HPAA did not exhibit significant DPPH radical scavenging or superoxide (B77818) dismutase-like activities compared to DOPAC. However, other sources describe it as an antioxidant with protective biological activity. Further research is needed to fully characterize its antioxidant potential and the specific assays in which it is most effective.
Anticancer Potential
While 3-HPAA itself has not been extensively studied for its anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise.
Quantitative Data
The following table summarizes the cytotoxic activity of a promising 3-((4-hydroxyphenyl)amino)propanoic acid derivative against a human lung cancer cell line.
Table 3: In Vitro Cytotoxic Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative
| Cell Line | Compound | IC₅₀ (mg/mL) |
| A549 (Lung Carcinoma) | Cd(L)Cl₂ with nanosilver | 0.040 |
| A549 (Lung Carcinoma) | Cd(L)Cl₂ | 0.052 |
| A549 (Lung Carcinoma) | Cisplatin (control) | 0.017 |
Note: The specific structure of the ligand (L) is detailed in the source publication.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
A549 human lung carcinoma cells are cultured in F-12K Nutrient Mixture supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells in the logarithmic growth phase are harvested and counted.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., a 3-HPAA derivative) is prepared and serially diluted to obtain a range of concentrations.
-
The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound.
-
Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control.
-
A dose-response curve is generated by plotting cell viability against the compound concentration.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the curve using non-linear regression analysis.
-
Role in Spermatogenesis and Ferroptosis
Recent groundbreaking research has implicated 3-HPAA in the regulation of spermatogenesis through the inhibition of ferroptosis, a form of iron-dependent programmed cell death.
Signaling Pathway
3-HPAA has been shown to upregulate the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by reducing lipid peroxides. By enhancing GPX4 activity, 3-HPAA can inhibit ferroptosis in spermatogonial cells, thereby preserving sperm quality and function, particularly in the context of aging.
3-HPAA-mediated inhibition of ferroptosis in spermatogenesis.
Neuroprotective and Anti-inflammatory Effects
The neuroprotective and anti-inflammatory properties of 3-HPAA are emerging areas of research. Phenolic acids, in general, are known to have neuroprotective effects, and 3-HPAA may contribute to these benefits. Some studies suggest that 3-HPAA can cross the blood-brain barrier. Its anti-inflammatory actions may be linked to the modulation of pro-inflammatory cytokine production. However, the precise molecular mechanisms underlying these effects are still under investigation and require further elucidation.
Conclusion and Future Directions
This compound, a metabolite of dietary polyphenols produced by the gut microbiota, exhibits a range of significant physiological functions. Its well-established vasorelaxant and blood pressure-lowering effects, coupled with emerging evidence for its roles in regulating spermatogenesis, and its potential antioxidant, anticancer, and neuroprotective activities, highlight its importance in human health.
For researchers and drug development professionals, 3-HPAA and its signaling pathways present promising therapeutic targets. Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying its diverse physiological effects, particularly in the context of its neuroprotective and anti-inflammatory properties.
-
Conducting comprehensive dose-response studies in various preclinical models to establish optimal therapeutic windows.
-
Investigating the potential synergistic effects of 3-HPAA with other dietary metabolites and therapeutic agents.
-
Developing and testing synthetic derivatives of 3-HPAA with enhanced potency and specificity for various therapeutic applications.
A deeper understanding of the physiological functions of 3-HPAA will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, from cardiovascular disorders to reproductive health and neurodegenerative conditions.
References
3-Hydroxyphenylacetic acid antioxidant properties and mechanisms
An In-depth Technical Guide on the Antioxidant Properties and Mechanisms of 3-Hydroxyphenylacetic Acid
Introduction
This compound (3-HPAA) is a phenolic acid that has garnered attention in the scientific community. It is a major metabolite produced by the gut microbiota from the breakdown of dietary polyphenols, such as flavonoids found in fruits, vegetables, and tea.[1] While the parent flavonoids are known for their antioxidant properties, their low bioavailability has led researchers to investigate the biological activities of their more readily absorbed metabolites, like 3-HPAA. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties and underlying mechanisms of 3-HPAA, tailored for researchers, scientists, and drug development professionals. The focus is on its indirect antioxidant effects, as evidence suggests a limited role as a direct radical scavenger.
Direct vs. Indirect Antioxidant Activity: A Nuanced Perspective
An important distinction in the antioxidant activity of 3-HPAA is its mode of action. While many polyphenols are known for their direct radical scavenging abilities, studies suggest that 3-HPAA's primary antioxidant effects are indirect.
Limited Direct Radical Scavenging Activity
A comparative study of the major phenolic acid catabolites of quercetin (B1663063) 4'-glucoside found that while 3,4-dihydroxyphenylacetic acid (DOPAC) and protocatechuic acid exhibited both DPPH radical scavenging and superoxide (B77818) dismutase-like activities, this compound did not.[2] This suggests that the presence of a catechol (ortho-dihydroxy) moiety is crucial for direct radical scavenging, which 3-HPAA lacks. Due to this lack of reported direct scavenging activity, a table of IC50 values for 3-HPAA in common antioxidant assays such as DPPH and ABTS is not provided, as such data is not prevalent in the reviewed literature.
Indirect Antioxidant Mechanisms
The main antioxidant contributions of 3-HPAA appear to stem from its ability to modulate cellular signaling pathways and enhance the endogenous antioxidant defense systems.
Modulation of the Nrf2 Signaling Pathway and Ferroptosis
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by upregulating the expression of numerous antioxidant and cytoprotective genes.
Recent evidence strongly links 3-HPAA to the activation of the Nrf2 pathway, particularly in the context of mitigating ferroptosis—an iron-dependent form of programmed cell death characterized by lipid peroxidation. A study in aged mice demonstrated that treatment with 3-HPAA rejuvenated spermatogenic function by upregulating the expression of both Nrf2 and Glutathione (B108866) Peroxidase 4 (GPX4).[3] GPX4 is a key enzyme that neutralizes lipid peroxides, thereby inhibiting ferroptosis. The upregulation of Nrf2 by 3-HPAA likely contributes to the increased expression of GPX4 and other antioxidant enzymes.[3]
However, it is worth noting that the role of Nrf2 in 3-HPAA's mechanism may be context-dependent. Another study found that 3-HPAA protected hepatocytes from acetaldehyde-induced cytotoxicity through a mechanism dependent on the Aryl Hydrocarbon Receptor (AhR) and independent of Nrf2, by enhancing the activity of aldehyde dehydrogenase (ALDH).[4]
Signaling Pathway: 3-HPAA-mediated Upregulation of Nrf2/GPX4 and Inhibition of Ferroptosis
Logical Relationship: Conflicting Findings on Nrf2 Involvement
Enhancement of Endogenous Antioxidant Enzyme Activity
Consistent with its role in activating the Nrf2 pathway, 3-HPAA has been shown to boost the activity of key antioxidant enzymes. In the study on aged mice, administration of 3-HPAA led to a significant increase in the total activity of glutathione peroxidase (GPx) and an increase in the levels of reduced glutathione (GSH), a critical cellular antioxidant. This was accompanied by a favorable increase in the GSH/GSSG (oxidized glutathione) ratio and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation.
Quantitative Data on Indirect Antioxidant Effects
The following table summarizes the quantitative effects of 3-HPAA on markers of oxidative stress and antioxidant enzyme activity from an in vivo study.
| Parameter | Treatment Group | Observation | Percentage Change vs. Control | Reference |
| Total Glutathione Peroxidase (GPx) Activity | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased GPx activity in testis tissue. | ~ +40% | |
| Reduced Glutathione (GSH) Level | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased GSH levels in testis tissue. | ~ +50% | |
| GSH/GSSG Ratio | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased ratio of reduced to oxidized glutathione. | ~ +100% | |
| Malondialdehyde (MDA) Level | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Decreased levels of lipid peroxidation marker. | ~ -30% |
Experimental Protocols
In Vivo Assessment of Antioxidant Effects in Aged Mice
This protocol is based on the methodology used to evaluate the effects of 3-HPAA on spermatogenesis and oxidative stress in aged mice.
-
Animal Model: Aged (e.g., 12-month-old) C57BL/6J mice.
-
Test Compound Preparation: this compound is dissolved in normal saline to a concentration of 10 mg/mL.
-
Administration:
-
Mice are administered 3-HPAA at a dose of 25 mg/kg body weight.
-
Administration is performed once daily via intragastric gavage for a period of 6 weeks.
-
A control group receives an equal volume of normal saline.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and testis tissues are collected.
-
One portion of the tissue is snap-frozen in liquid nitrogen for subsequent Western blot and qRT-PCR analysis to measure protein and mRNA expression of Nrf2, GPX4, etc.
-
Another portion is used for biochemical assays.
-
-
Biochemical Assays:
-
Tissue homogenates are prepared according to the manufacturer's instructions for various assay kits.
-
Total Antioxidant Capacity (TAC): Measured using a commercial kit, with results expressed as Trolox-equivalent antioxidant capacity (TEAC).
-
Glutathione Peroxidase (GPx) Activity: Assessed using a kit that measures the rate of NADPH oxidation.
-
Superoxide Dismutase (SOD) Activity: Determined using a commercial SOD assay kit.
-
GSH and GSSG Levels: Measured to determine the GSH/GSSG ratio, a key indicator of oxidative stress.
-
Malondialdehyde (MDA) Assay: Performed to quantify the level of lipid peroxidation.
-
In Vitro Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from a study investigating the effects of 3-HPAA on a germ cell line.
-
Cell Line: GC-2 spd cells (a mouse spermatocyte-derived cell line).
-
Induction of Oxidative Stress:
-
To mimic a state of oxidative stress-induced senescence, cells are treated with 200 µM of hydrogen peroxide (H₂O₂) for 90 minutes.
-
The H₂O₂-containing medium is then removed, and cells are cultured in fresh medium.
-
-
Treatment with 3-HPAA:
-
3-HPAA is dissolved in DMSO to create a stock solution.
-
Following the induction of oxidative stress, cells are treated with 50 µM 3-HPAA (or a vehicle control, e.g., 0.1% DMSO) for 48 hours.
-
-
Assessment of Oxidative Stress:
-
Intracellular ROS Levels: Cells are incubated with a peroxide-sensitive fluorescent probe (e.g., DCFH-DA) at a final concentration of 10 µM for 30 minutes at 37°C. After incubation, cells are harvested, washed, and analyzed by flow cytometry to measure fluorescence intensity, which is proportional to the level of intracellular ROS.
-
-
Western Blot Analysis:
-
Cell lysates are collected to analyze the protein expression levels of Nrf2, GPX4, and other markers of interest to elucidate the signaling pathways involved.
-
Experimental Workflow: Cellular Antioxidant Assay
Standard Protocol for DPPH Radical Scavenging Assay
While 3-HPAA has shown limited activity in this assay, the following is a standard protocol for its execution.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).
-
Test compound (3-HPAA) dissolved in methanol (B129727) at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol (as blank).
-
-
Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to respective wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
-
Conclusion
This compound, a key metabolite of dietary flavonoids, exhibits its antioxidant properties primarily through indirect mechanisms rather than direct radical scavenging. The available evidence points towards its significant role in modulating cellular defense pathways, most notably the Nrf2 signaling cascade. By upregulating Nrf2 and its downstream targets like GPX4, 3-HPAA enhances the endogenous antioxidant capacity, leading to a reduction in lipid peroxidation and protection against ferroptosis. While there are some conflicting reports regarding the precise role of Nrf2 in all contexts, the overall data suggest that the biological antioxidant effects of 3-HPAA are substantial. For drug development professionals and researchers, this positions 3-HPAA as an interesting candidate for therapeutic strategies aimed at bolstering the body's own defense mechanisms against oxidative stress-related pathologies, rather than acting as a simple chemical antioxidant. Further research is warranted to fully elucidate its interactions with the MAPK pathway and to clarify the context-dependent role of Nrf2 in its mechanism of action.
References
- 1. Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical speciation of ethylenediamine-N-(o-hydroxyphenylacetic)-N'-(p-hydroxyphenylacetic) acid (o,p-EDDHA) in agronomic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
The Role of 3-Hydroxyphenylacetic Acid in Cardiovascular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenylacetic acid (3-HPAA), a key metabolite produced by the gut microbiota from dietary flavonoids, is emerging as a significant modulator of cardiovascular health.[1][2] This technical guide synthesizes the current understanding of 3-HPAA's physiological effects, mechanisms of action, and its potential as a therapeutic target. In vivo and ex vivo studies have demonstrated its capacity to lower blood pressure through vasorelaxation, a process mediated by the release of nitric oxide from the endothelium.[3][4] This document provides a detailed overview of the experimental data, protocols, and signaling pathways associated with the cardiovascular activities of 3-HPAA.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of global mortality. Dietary interventions, particularly the consumption of polyphenol-rich foods, have been associated with a reduced risk of CVD. However, the low bioavailability of parent flavonoids has shifted scientific focus towards their gut microbiota-derived metabolites, which may be responsible for these beneficial effects. This compound (3-HPAA) is a prominent metabolite formed from the microbial degradation of dietary flavonoids like proanthocyanidins (B150500) and quercetin. This guide explores the significant role of 3-HPAA in cardiovascular physiology, with a focus on its blood pressure-lowering capabilities.
Quantitative Data on the Cardiovascular Effects of 3-HPAA
The vasodilatory and blood pressure-reducing effects of 3-HPAA have been quantified in several key studies. The following tables summarize the principal findings from in vivo and ex vivo experiments.
Table 1: In Vivo Effects of 3-HPAA on Arterial Blood Pressure in Spontaneously Hypertensive Rats
| Administration | Dose | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Reference |
| Bolus i.v. | 0.001 - 10 mg·kg⁻¹ | Dose-dependent decrease | Dose-dependent decrease | No significant change | |
| Infusion (5 min) | 1 mg·kg⁻¹·min⁻¹ | Significant decrease | Significant decrease | No significant change | |
| Infusion (5 min) | 5 mg·kg⁻¹·min⁻¹ | Significant decrease (maximally ~50%) | Significant decrease (maximally ~50%) | No significant change |
Table 2: Ex Vivo Vasodilatory Effects of 3-HPAA on Porcine Coronary Arterial Rings
| Condition | Agonist | 3-HPAA Concentration | Relaxation (% of maximal relaxation by Sodium Nitroprusside) | Reference |
| Endothelium-intact | KCl | 100 µM | Significant relaxation | |
| Endothelium-denuded | KCl | 100 µM | Vasodilatory effect decreased | |
| eNOS Inhibition | KCl | 100 µM | Relaxation significantly impaired |
Signaling Pathways of 3-HPAA in the Vasculature
The primary mechanism by which 3-HPAA exerts its vasodilatory effect is through the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, initiating a signaling cascade that results in relaxation.
Caption: Proposed signaling pathway for 3-HPAA-induced vasorelaxation.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the cardiovascular effects of 3-HPAA.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.
-
Anesthesia: Rats are anesthetized, often with a combination of ketamine and xylazine, to allow for surgical procedures and stable blood pressure recordings.
-
Catheterization: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for intravenous administration of 3-HPAA or saline control.
-
Drug Administration: 3-HPAA is administered either as a single bolus injection across a range of doses (e.g., 0.001 to 10 mg·kg⁻¹) or as a continuous infusion (e.g., 1 and 5 mg·kg⁻¹·min⁻¹ for 5 minutes).
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system. Changes are typically expressed as a percentage change from the initial baseline value.
Ex Vivo Vasorelaxation Studies in Porcine Coronary Arteries
-
Tissue Preparation: Porcine hearts are obtained from a slaughterhouse. The coronary arteries are dissected and cut into rings of approximately 2-3 mm in length.
-
Organ Bath Setup: Arterial rings are mounted in organ baths filled with Krebs solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: The arterial rings are pre-contracted with an agent such as potassium chloride (KCl) to induce a stable level of tone.
-
Experimental Conditions:
-
Endothelium Integrity: The role of the endothelium is assessed by comparing the relaxation response in endothelium-intact rings versus endothelium-denuded rings (endothelium removed by gentle rubbing).
-
Inhibitor Studies: To investigate the mechanism of action, rings are incubated with various inhibitors before the addition of 3-HPAA. Key inhibitors include:
-
L-NAME to inhibit endothelial nitric oxide synthase (eNOS).
-
Atropine to block muscarinic receptors.
-
Indomethacin to inhibit cyclooxygenase.
-
Inhibitors of SKCa and IKCa channels.
-
-
-
Data Analysis: The relaxation induced by 3-HPAA is expressed as a percentage of the maximal relaxation induced by a known vasodilator like sodium nitroprusside.
Caption: Experimental workflows for in vivo and ex vivo studies of 3-HPAA.
Concluding Remarks
This compound, a microbial metabolite of dietary flavonoids, demonstrates significant potential in the context of cardiovascular health, primarily through its blood pressure-lowering effects. The vasorelaxation induced by 3-HPAA is mediated by an endothelium-dependent mechanism involving the production of nitric oxide. The data presented in this guide underscore the importance of the gut microbiome in metabolizing dietary compounds into bioactive molecules that can influence host physiology. Further research is warranted to fully elucidate the therapeutic potential of 3-HPAA and to explore its role in other aspects of cardiovascular disease, such as atherosclerosis and heart failure. The detailed protocols provided herein offer a foundation for future investigations in this promising area of research.
References
3-Hydroxyphenylacetic Acid in Neurological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyphenylacetic acid (3-HPAA) is a metabolite derived from the microbial degradation of dietary polyphenols, such as flavonoids, in the gut. Emerging evidence suggests a potential role for 3-HPAA in the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of the current understanding of 3-HPAA, focusing on its metabolic origins, its association with neurological diseases, potential mechanisms of action, and detailed methodologies for its analysis and functional characterization. While research is ongoing, 3-HPAA's connection to gut dysbiosis, neurotransmitter metabolism, and oxidative stress positions it as a significant molecule of interest in the gut-brain axis and a potential biomarker or therapeutic target in neurology.
Introduction: The Gut-Brain Axis and Microbial Metabolites
The intricate bidirectional communication between the gut microbiota and the central nervous system, known as the gut-brain axis, is increasingly recognized as a critical regulator of brain health and disease. Gut bacteria produce a vast array of metabolites that can influence neuronal function, neuroinflammation, and behavior. Among these are phenolic acids, derived from the microbial metabolism of dietary polyphenols. This compound (3-HPAA) is a prominent phenolic acid produced in the colon by gut bacteria, particularly from the metabolism of flavonoids like quercetin.[1][2] Its presence in systemic circulation and cerebrospinal fluid (CSF) suggests it may directly or indirectly impact brain function.[3]
Metabolism of this compound
Microbial Production from Dietary Polyphenols
3-HPAA is a downstream product of the complex microbial breakdown of various dietary flavonoids. For instance, quercetin, a common flavonoid in fruits and vegetables, is metabolized by colonic microbiota into smaller phenolic acids, with 3-HPAA being a major catabolite.[3] The metabolic pathway generally involves the fission of the flavonoid C-ring, followed by a series of enzymatic reactions carried out by gut bacteria, including species of Clostridium.[2]
Human Metabolism of Absorbed 3-HPAA
Once absorbed from the colon into the bloodstream, 3-HPAA can undergo further metabolism in the human body. It is a substrate for the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase, which is involved in the tyrosine metabolism pathway. Additionally, 3-HPAA can be further catabolized into other compounds, such as hippuric acid, before excretion in the urine.
Association with Neurological Disorders
Elevated levels of 3-HPAA have been reported in several neurological and neurodevelopmental disorders, suggesting its potential as a biomarker.
Autism Spectrum Disorder (ASD)
Studies have found significantly higher urinary concentrations of 3-HPAA in children with ASD compared to neurotypical controls. This increase is often associated with an overgrowth of certain Clostridium species in the gut. Treatment with oral vancomycin, an antibiotic that targets these bacteria, has been shown to reduce urinary 3-HPAA levels, coinciding with clinical improvements in some cases.
Parkinson's Disease (PD)
While direct evidence for altered 3-HPAA levels in the CSF or brain of Parkinson's disease patients is limited, its close relationship with dopamine (B1211576) metabolism warrants investigation. The primary metabolite of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), is structurally similar to 3-HPAA. Studies have consistently shown decreased levels of DOPAC in the CSF of PD patients, reflecting the loss of dopaminergic neurons. Given that gut dysbiosis is a recognized feature of PD, alterations in microbial metabolites like 3-HPAA are plausible and require further research.
Alzheimer's Disease (AD)
Similar to Parkinson's disease, direct evidence linking 3-HPAA to Alzheimer's disease is scarce. However, post-mortem brain studies of AD patients have revealed significant alterations in the levels of various neurotransmitter metabolites, including those of dopamine and serotonin. As a gut-derived metabolite with potential neuroactive properties and the ability to cross the blood-brain barrier, 3-HPAA could contribute to the neuroinflammatory or metabolic dysregulation observed in AD.
Potential Mechanisms of Action in the Central Nervous System
The precise signaling pathways through which 3-HPAA exerts its effects on the central nervous system are not yet fully elucidated. However, several potential mechanisms have been proposed based on its chemical properties and the effects of related compounds.
The Gut-Brain Axis and Neuroinflammation
Elevated 3-HPAA is linked to gut dysbiosis, which can lead to increased intestinal permeability ("leaky gut"). This allows microbial products, including metabolites like 3-HPAA, to enter the systemic circulation and potentially cross the blood-brain barrier. In the brain, these molecules can interact with microglia, the resident immune cells of the CNS, and trigger neuroinflammatory responses. Chronic microglial activation is a hallmark of many neurodegenerative diseases and contributes to neuronal damage.
Oxidative Stress
Phenolic compounds are known for their antioxidant or pro-oxidant properties. Depending on its concentration and the cellular environment, 3-HPAA could influence the delicate balance of reactive oxygen species (ROS) in neurons. An excess of ROS leads to oxidative stress, a well-established contributor to neuronal damage in neurodegenerative disorders.
Interference with Neurotransmitter Systems
Due to its structural similarity to dopamine metabolites, 3-HPAA may interfere with dopamine synthesis, transport, or degradation pathways. This could have significant implications for dopaminergic neurons, which are particularly vulnerable in Parkinson's disease.
Data Presentation: Quantitative Levels of 3-HPAA and Related Metabolites
Table 1: Urinary Concentrations of 3-HPAA in Autism Spectrum Disorder
| Cohort | 3-HPAA Concentration (mmol/mol creatinine) | Reference |
| ASD Patients (n=62) | 25.6 ± 20.5 | Xiong et al., 2016 |
| Control Subjects (n=62) | 4.5 ± 3.1 | Xiong et al., 2016 |
| ASD Patients (pre-vancomycin) | 28.3 ± 22.1 | Xiong et al., 2016 |
| ASD Patients (post-vancomycin) | 10.2 ± 8.7 | Xiong et al., 2016 |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of Dopamine Metabolites in Parkinson's Disease
| Metabolite | PD Patients (pg/mL) | Control Subjects (pg/mL) | Reference |
| DOPAC | 1,220 ± 130 | 3,380 ± 290 | Goldstein et al., 2016 |
| HVA | 23,600 ± 2,100 | 39,400 ± 2,800 | LeWitt et al., 2021 |
Note: Data for 3-HPAA in PD and AD is currently limited and presents a key area for future research.
Experimental Protocols
Quantification of 3-HPAA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for urinary organic acid analysis.
Objective: To extract, derivatize, and quantify 3-HPAA from human urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., 2-phenylbutyric acid)
-
6 M HCl
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silylation reagent (e.g., BSTFA with 1% TMCS, pyridine)
-
GC-MS system with a suitable capillary column (e.g., Agilent CP-Sil 8 CB)
Procedure:
-
Sample Preparation: To 2 mL of urine, add internal standard and acidify to pH < 2 with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate. Centrifuge to separate the phases and combine the organic layers.
-
Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to near dryness under a stream of nitrogen. Add 0.5 mL of toluene and evaporate to complete dryness.
-
Derivatization: Immediately add 200 µL of silylation reagent. Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Sample Dilution: Add 0.5 mL of hexane and transfer to a GC-MS autosampler vial.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a temperature gradient program to separate the organic acids. Monitor for the characteristic ions of the 3-HPAA-TMS derivative for quantification.
In Vitro Neurotoxicity Assessment of 3-HPAA using SH-SY5Y Cells
This protocol provides a framework for assessing the potential neurotoxic effects of 3-HPAA on a human neuroblastoma cell line.
Objective: To evaluate the impact of 3-HPAA on neuronal cell viability, oxidative stress, and mitochondrial function.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound (3-HPAA)
-
MTT or similar cell viability reagent
-
2',7'-Dichlorofluorescin diacetate (DCFDA) for ROS measurement
-
JC-1 or similar dye for mitochondrial membrane potential assessment
-
96-well plates
-
Plate reader (absorbance and fluorescence)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions. For some experiments, differentiation into a more neuron-like phenotype using retinoic acid may be desirable.
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of 3-HPAA for 24-48 hours. Include a vehicle control.
-
Cell Viability Assay (MTT):
-
After treatment, incubate cells with MTT solution.
-
Solubilize the formazan (B1609692) crystals and measure absorbance to determine cell viability relative to the control.
-
-
Oxidative Stress Assay (DCFDA):
-
After treatment, load cells with DCFDA.
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
-
Mitochondrial Membrane Potential Assay (JC-1):
-
After treatment, stain cells with JC-1 dye.
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Future Directions and Conclusion
The study of this compound in the context of neurological disorders is a rapidly evolving field. While its association with gut dysbiosis and certain neurodevelopmental disorders is becoming clearer, several key questions remain. Future research should focus on:
-
Quantitative analysis of 3-HPAA in CSF and post-mortem brain tissue from well-characterized patient cohorts with Parkinson's and Alzheimer's disease.
-
Elucidation of the specific molecular signaling pathways through which 3-HPAA interacts with neuronal and glial cells.
-
Investigation of the transport of 3-HPAA across the blood-brain barrier.
-
Preclinical studies in animal models to establish a causal link between elevated 3-HPAA and neurological symptoms.
References
- 1. CSF and plasma concentrations of free norepinephrine, dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), 3,4-dihydroxyphenylalanine (DOPA), and epinephrine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated cerebrospinal fluid ratios of cysteinyl-dopamine/3,4-dihydroxyphenylacetic acid in parkinsonian synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Association of 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid (HPHPA) with Clostridium Species Overgrowth
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human gut microbiome plays a pivotal role in host health, influencing everything from nutrient metabolism to immune function and neurobiology. An imbalance in this microbial community, or dysbiosis, can lead to the overgrowth of specific bacterial species, resulting in altered metabolic outputs that can have systemic effects. One such metabolite of significant clinical interest is 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an aromatic compound produced by the metabolism of dietary amino acids by specific gut bacteria.
Elevated urinary levels of HPHPA have been strongly associated with the overgrowth of several Clostridium species.[1][2] This compound is gaining attention as a potential biomarker for diagnosing gut dysbiosis and for understanding the pathophysiology of certain neurological and gastrointestinal disorders.[1][3][4] This technical guide provides an in-depth overview of the association between HPHPA and Clostridium overgrowth, detailing the metabolic pathways, quantitative clinical data, experimental protocols for its detection, and its potential impact on host signaling pathways.
Metabolic Production of HPHPA by Clostridium Species
HPHPA is not a product of human metabolism but is generated by the metabolic activity of gut microbiota, particularly anaerobic bacteria of the Clostridium genus. Species such as Clostridium difficile, Clostridium sporogenes, and Clostridium botulinum have been specifically implicated in its production.
The primary precursor for HPHPA is the essential amino acid phenylalanine. Certain Clostridium species can metabolize phenylalanine through a pathway that is not typically active in the host. This process begins with the conversion of phenylalanine to m-tyrosine (3-hydroxyphenylalanine), a tyrosine analog. This intermediate is then further metabolized through a series of steps, including deamination and oxidation, to form HPHPA. The presence of HPHPA in urine is therefore a direct indicator of this specific microbial metabolic activity in the gastrointestinal tract.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxyphenylacetic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid found in human urine, primarily originating from the metabolism of dietary polyphenols by the gut microbiota.[1][2] Elevated levels of 3-HPAA in urine have been associated with an overgrowth of certain gut bacteria, particularly of the Clostridium genus.[1][2] Consequently, the quantification of urinary 3-HPAA is a valuable tool in clinical research, aiding in the assessment of gut dysbiosis and its potential links to various health conditions. These application notes provide detailed protocols for the quantification of 3-HPAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of reported concentrations in different study populations.
Data Presentation: Quantitative Levels of this compound in Urine
The concentration of 3-HPAA in urine can vary based on diet, gut microbiome composition, and underlying health conditions. The following tables summarize reported urinary 3-HPAA concentrations in healthy individuals and in a pediatric population with Autism Spectrum Disorder (ASD), a condition that has been linked to gut microbiota alterations.
| Population | Concentration (μmol/mmol creatinine) | Notes | Reference |
| Healthy Adults | 0.6 (0.4 - 0.9) | Normal physiological range. | [3] |
| Healthy Adults | 0 - 8.1 | Optimal range reported by a clinical laboratory. |
| Population (Pediatric) | Mean Concentration (mmol/mol creatinine) ± SD | Notes | Reference |
| Autism Spectrum Disorder (ASD) | 222.30 ± 15.89 | Significantly higher levels observed compared to controls. | |
| Healthy Controls | Not explicitly stated, but significantly lower than ASD group. | Levels decreased significantly after vancomycin (B549263) treatment in the ASD group. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of 3-HPAA in urine by GC-MS and LC-MS/MS.
Experimental Protocols
Below are detailed protocols for the quantification of 3-HPAA in urine samples using GC-MS and LC-MS/MS. These protocols are based on established methodologies and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of 3-HPAA by GC-MS
This protocol involves liquid-liquid extraction of organic acids from urine, followed by derivatization to increase their volatility for GC-MS analysis.
1. Materials and Reagents
-
Urine samples (stored at -80°C)
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled 3-HPAA or a structurally similar compound not present in urine)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium chloride (analytical grade)
-
Hydrochloric acid (HCl), 5M
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples and centrifuge at 2,000 x g for 10 minutes to pellet any cellular debris.
-
Transfer 1 mL of the urine supernatant to a clean glass centrifuge tube.
-
Add the internal standard to each sample.
-
Acidify the urine to a pH below 2 by adding approximately 6 drops of 5M HCl.
-
Saturate the sample with sodium chloride.
-
Add 5 mL of ethyl acetate to the tube, cap securely, and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction (steps 7-9) with another 5 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
4. GC-MS Analysis
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 3-HPAA and the internal standard.
5. Data Analysis and Quantification
-
Create a calibration curve using the 3-HPAA standard prepared in a synthetic urine matrix and subjected to the same extraction and derivatization procedure.
-
Calculate the concentration of 3-HPAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the urinary creatinine (B1669602) concentration, determined separately.
Protocol 2: Quantification of 3-HPAA by LC-MS/MS
This protocol utilizes a "dilute and shoot" approach, which is a simpler and faster sample preparation method suitable for the high sensitivity and selectivity of LC-MS/MS.
1. Materials and Reagents
-
Urine samples (stored at -80°C)
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled 3-HPAA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute 1:10 with ultrapure water containing 0.1% formic acid.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS autosampler vial.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
MS Ion Source: Electrospray Ionization (ESI), negative mode
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, gas temperatures, and flow rates).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 3-HPAA and the internal standard.
4. Data Analysis and Quantification
-
Prepare a calibration curve by spiking the 3-HPAA standard into a synthetic urine matrix and processing it alongside the samples.
-
Determine the concentration of 3-HPAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the urinary creatinine concentration.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Analysis of 3-Hydroxyphenylacetic Acid
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid and a metabolite of dietary polyphenols, primarily produced by gut microflora. It is also a known metabolite in the tyrosine metabolic pathway. Elevated levels of 3-HPAA in biological fluids can be indicative of certain metabolic conditions or specific gut microbiome compositions, making its accurate quantification crucial for researchers in metabolic diseases, nutrition, and drug development. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3-HPAA in various biological matrices.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous acid solution and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where 3-HPAA exhibits significant absorbance.
Chromatographic Conditions
A generalized set of HPLC conditions for the analysis of 3-HPAA is presented below. These parameters may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC method for 3-HPAA analysis. The data is compiled from validation studies of similar phenolic acid analyses.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Retention Time (RT) | Approximately 6.5 - 7.5 minutes (variable) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 2% (Intra-day and Inter-day) |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation Protocols
Proper sample preparation is critical for accurate and reproducible results. Below are detailed protocols for plasma and urine samples.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is suitable for removing proteins from plasma or serum samples, which can interfere with the HPLC analysis and damage the column.
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (1:3 v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Protocol 2: Dilution and Filtration for Urine Samples
Urine samples typically require less extensive cleanup than plasma but may need dilution to bring the analyte concentration within the linear range of the assay.
-
Sample Collection: Collect a mid-stream urine sample. For more consistent results, a first-morning void or a 24-hour collection is recommended.
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the clarified urine 1:10 with the mobile phase. The dilution factor may need to be adjusted based on the expected concentration of 3-HPAA.
-
Filtration: Filter the diluted urine sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Chemical structure of this compound.
Application Note: UPLC-MS/MS Protocol for the Quantification of 3-Hydroxyphenylacetic Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid of significant interest in clinical and pharmaceutical research. It is a metabolite derived from the microbial degradation of dietary flavonoids and can serve as a biomarker for gut microbiome activity and the intake of polyphenol-rich foods.[1][2] Accurate and robust quantification of 3-HPAA in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This application note provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the sensitive and specific quantification of 3-HPAA in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from authorized vendors)
Sample Preparation: Protein Precipitation
This protocol employs a straightforward and effective protein precipitation method for plasma sample cleanup.
-
Thawing: Thaw frozen human plasma samples on ice to maintain sample integrity.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol) to the plasma sample. Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma/IS mixture. The acidic condition helps to keep the analyte stable.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation can be a Waters ACQUITY UPLC system coupled to a Xevo Triple Quadrupole Mass Spectrometer or an equivalent system.
UPLC Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative data, including mass spectrometric parameters for 3-HPAA and its stable isotope-labeled internal standard, are summarized below.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (3-HPAA) | 151.0 | 107.0 | 0.05 | 25 | 15 |
| 3-HPAA Confirmation Ion | 151.0 | 63.0 | 0.05 | 25 | 20 |
| This compound-d3 (IS) | 154.0 | 110.0 | 0.05 | 25 | 15 |
Note: Cone Voltage and Collision Energy values are instrument-dependent and should be optimized for the specific mass spectrometer being used. The values provided are typical starting points.
Table 2: Method Validation Summary (Representative Data)
| Parameter | Acceptance Criteria | Result for 3-HPAA |
| Linearity (r²) | >0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL in plasma |
| Limit of Detection (LOD) | - | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 1.0 ng/mL |
| Intra-day Precision (%CV) | <15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | <15% | 6.8% - 11.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.3% |
| Matrix Effect | 85% - 115% | 95.2% |
Visualization
The following diagrams illustrate the key workflows and relationships described in this protocol.
Caption: Experimental workflow for 3-HPAA quantification.
Caption: Principle of MRM for 3-HPAA detection.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. eurisotop.com [eurisotop.com]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of 3-Hydroxyphenylacetic Acid from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid of significant interest in clinical and pharmaceutical research. It is a major metabolite derived from the microbial degradation of dietary flavonoids, such as quercetin (B1663063) and proanthocyanidins, in the colon.[1] Additionally, 3-HPAA is a product of the human tyrosine metabolism pathway.[1] Elevated or depleted levels of 3-HPAA in biological fluids have been associated with various physiological and pathological conditions, including gut dysbiosis, particularly the overgrowth of Clostridium species, and phenylketonuria.[1] Furthermore, emerging research suggests its potential role in cardiovascular health, highlighting its vasodilatory effects.[2]
Accurate and reliable quantification of 3-HPAA in plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and its utility as a biomarker. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). SPE offers significant advantages, including high recovery, effective removal of interfering matrix components, and improved analytical sensitivity.
This document provides a detailed application note and a representative protocol for the solid-phase extraction of 3-HPAA from plasma, designed for use in research and drug development settings.
Metabolic Pathways of this compound
The concentration of 3-HPAA in plasma is influenced by both endogenous metabolism and the metabolic activity of the gut microbiome on dietary precursors.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of phenolic acids, including 3-HPAA or its isomers, from plasma using solid-phase extraction followed by LC-MS/MS. These values are compiled from various studies and serve as a benchmark for method validation.
| Parameter | Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ | Reference |
| Recovery | Phenolic Acids (including 3-HPAA) | Rat Plasma | Polymeric | 88 - 117 | Not Specified | (Beloborodova et al., 2013) |
| Recovery | Acidic Drugs | Human Plasma | Polymeric (Bond Elut Plexa) | >80 | 5.0 ng/mL | (Agilent Technologies, 2011) |
| LOQ | 4-Hydroxyphenylacetic acid | Human Serum | Protein Precipitation | 0.02 - 0.25 µmol/L | (Sobolev et al., 2023) |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Solid-Phase Extraction of 3-HPAA from Plasma
This protocol is a representative method adapted from established procedures for the extraction of acidic compounds and phenolic acids from plasma using polymeric SPE sorbents. It is recommended to optimize and validate this protocol for specific laboratory conditions and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).
-
Plasma: Human plasma, collected in appropriate anticoagulant (e.g., EDTA, heparin).
-
This compound (3-HPAA): Analytical standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., deuterated 3-HPAA).
-
Methanol (B129727) (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Deionized Water: High purity, 18 MΩ·cm.
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Solutions Preparation
-
Sample Pre-treatment Solution: 1% Formic Acid in deionized water.
-
Conditioning Solvent 1: Methanol.
-
Conditioning Solvent 2: Deionized water.
-
Wash Solution: 5% Methanol in deionized water.
-
Elution Solvent: Methanol or Acetonitrile.
-
Reconstitution Solvent: Mobile phase or a compatible solvent for LC-MS analysis (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).
SPE Workflow
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Dilute the plasma sample with 300 µL of 1% formic acid solution.
-
Vortex for 30 seconds and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the SPE cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove any residual wash solution.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the retained 3-HPAA and internal standard by passing 1 mL of methanol through the cartridge.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically suitable for the separation of phenolic acids.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic compounds like 3-HPAA.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification of 3-HPAA and its internal standard.
Discussion
The presented SPE protocol offers a robust and effective method for the extraction of 3-HPAA from plasma. The use of a polymeric sorbent provides good retention for acidic compounds while minimizing the co-extraction of plasma proteins and phospholipids, which can cause ion suppression in LC-MS/MS analysis. Acidification of the plasma sample is a critical step as it neutralizes the phenolic acid, promoting its retention on the reversed-phase sorbent. The wash step with a low percentage of organic solvent helps in removing polar interferences without prematurely eluting the analyte of interest.
For method validation, it is essential to assess parameters such as recovery, matrix effects, linearity, precision, accuracy, and stability according to regulatory guidelines. The quantitative data provided in the summary table can be used as a reference for expected performance. Researchers should optimize the protocol, particularly the wash and elution solvents, to achieve the best results for their specific application and instrumentation.
References
In Vivo Experimental Design for Studying 3-HPAA Effects in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and conducting in vivo experiments in rats to investigate the physiological and behavioral effects of 3-hydroxyphenylacetic acid (3-HPAA), a key metabolite of dietary flavonoids produced by the gut microbiota.
Introduction
This compound (3-HPAA) is a phenolic acid that has garnered significant interest due to its potential health benefits, including blood pressure reduction and vasorelaxant effects.[1] As a product of gut microbial metabolism of flavonoids, understanding its in vivo effects is crucial for elucidating the mechanisms behind the health-promoting properties of many plant-based foods.[1] This guide outlines detailed protocols for oral administration of 3-HPAA in rats and subsequent assessment of its effects on cardiovascular, neurological, and metabolic parameters, as well as its interaction with the gut microbiota.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a general framework that can be adapted based on specific research questions.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Rats should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
3-HPAA Administration Protocol (Oral Gavage)
-
Dosage: Based on studies with similar phenolic acids in rats, a dosage range of 25-100 mg/kg body weight is recommended.[2] A dose-response study with at least two doses (e.g., 25 and 100 mg/kg) and a control group is advisable.
-
Vehicle: 3-HPAA can be dissolved in sterile saline or water. The use of co-solvents like a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol may be necessary for higher concentrations, but their potential effects should be controlled for.
-
Procedure:
-
Prepare fresh 3-HPAA solutions daily.
-
Administer the solution via oral gavage using a ball-tipped gavage needle. The volume should not exceed 10 ml/kg body weight.
-
The control group should receive the vehicle only.
-
Administration should be performed at the same time each day for the duration of the study (e.g., 14-28 days).
-
Behavioral Assessment Protocols
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
One hour after the final 3-HPAA administration, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4 days): Conduct four trials per day. In each trial, place the rat in the water at a different starting position and allow it to find the submerged platform. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Improved performance (shorter escape latencies and more time in the target quadrant) suggests enhanced spatial learning and memory.
-
Biochemical Assays
-
Sample Preparation: Homogenize brain and liver tissues in appropriate buffers.
-
Assays:
-
Malondialdehyde (MDA): Measure lipid peroxidation using a TBARS assay.
-
Glutathione (B108866) (GSH) and Glutathione Disulfide (GSSG): Determine the ratio of reduced to oxidized glutathione using commercially available kits.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activities: Measure the activity of these key antioxidant enzymes using spectrophotometric assays.
-
-
Sample Preparation: Dissect specific brain regions (e.g., hippocampus, prefrontal cortex) and homogenize.
-
Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS) to quantify levels of neurotransmitters such as dopamine, serotonin, and their metabolites.
Gut Microbiota Analysis
-
Sample Collection: Collect fresh fecal samples at baseline and at the end of the treatment period.
-
DNA Extraction: Extract microbial DNA from fecal samples using a commercial kit.
-
16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 region of the 16S rRNA gene to determine the composition of the gut microbiota.
-
Data Analysis: Analyze the sequencing data to identify changes in microbial diversity and the relative abundance of different bacterial taxa between the control and 3-HPAA-treated groups.
Histopathological Analysis
-
Tissue Preparation: Fix brain, liver, and kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained sections under a light microscope to identify any pathological changes, such as inflammation, necrosis, or cellular damage.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Hypothetical Data on Behavioral Parameters
| Group | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | MWM: Escape Latency (Day 4) (s) | MWM: Time in Target Quadrant (s) |
| Control (Vehicle) | 25.3 ± 4.1 | 8.2 ± 1.5 | 20.1 ± 3.5 | 18.5 ± 2.9 |
| 3-HPAA (25 mg/kg) | 35.8 ± 5.2 | 11.5 ± 2.1 | 15.7 ± 2.8 | 25.1 ± 3.4 |
| 3-HPAA (100 mg/kg) | 42.1 ± 6.0 | 14.3 ± 2.5 | 12.4 ± 2.1 | 30.2 ± 4.1 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control. |
Table 2: Hypothetical Data on Biochemical Parameters in Brain Tissue
| Group | MDA (nmol/mg protein) | GSH/GSSG Ratio | SOD (U/mg protein) | Dopamine (ng/mg tissue) |
| Control (Vehicle) | 1.52 ± 0.21 | 8.5 ± 1.2 | 15.4 ± 2.3 | 2.1 ± 0.3 |
| 3-HPAA (25 mg/kg) | 1.15 ± 0.18 | 12.1 ± 1.8 | 18.9 ± 2.8 | 2.5 ± 0.4 |
| 3-HPAA (100 mg/kg) | 0.89 ± 0.15 | 15.8 ± 2.5 | 22.1 ± 3.1** | 2.9 ± 0.5 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control. |
Signaling Pathways
3-HPAA is known to influence several key signaling pathways. The following diagrams illustrate two of the most relevant pathways.
References
Application Notes and Protocols for Investigating the Bioactivity of 3-Hydroxyphenylacetic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid that has garnered significant interest in the scientific community for its potential therapeutic properties. As a metabolite of dietary polyphenols, 3-HPAA is investigated for its role in vasodilation, as well as its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This document provides detailed application notes and experimental protocols for investigating the bioactivity of 3-HPAA using various cell culture assays.
Data Presentation: Quantitative Bioactivity of 3-HPAA
The following table summarizes the quantitative data on the bioactivity of this compound from various in vitro studies.
| Bioactivity | Assay | Cell Line | Key Parameter | Value |
| Vasorelaxation | Isometric Tension Measurement | Porcine Coronary Artery | % Relaxation | Significant vasodilation observed at 1 mM[1][2] |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | Data not available |
| TNF-α Production | RAW 264.7 Macrophages | IC50 | Data not available | |
| Neuroprotection | Cell Viability (MTT Assay) | SH-SY5Y Neuroblastoma | EC50 | Data not available |
| Anticancer | Cell Viability (MTT Assay) | Various Cancer Cell Lines | IC50 | Data not available |
Note: While the vasorelaxant effect of 3-HPAA has been demonstrated, specific EC50 and IC50 values for its various bioactivities are not yet well-documented in the literature. The provided protocols can be used to determine these values.
Experimental Protocols
Vasorelaxant Activity: Nitric Oxide Production in Endothelial Cells
This protocol describes how to assess the effect of 3-HPAA on nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs), a key indicator of its vasodilatory potential.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for assessing 3-HPAA induced nitric oxide production.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (3-HPAA)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well in EGM and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Culture: Grow the cells for 24-48 hours until they reach approximately 80-90% confluency.
-
Treatment: Prepare serial dilutions of 3-HPAA in EGM. Remove the old medium from the cells and replace it with the 3-HPAA solutions. Include a vehicle control (medium without 3-HPAA).
-
Incubation: Incubate the cells for a desired period (e.g., 1, 6, 12, or 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of the collected supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the fold-change in NO production compared to the vehicle control and determine the EC50 value.
Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide and TNF-α Production in Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory effects of 3-HPAA by measuring its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of 3-HPAA.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (3-HPAA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of 3-HPAA for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Perform the Griess assay on the supernatant as described in Protocol 1.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production by 3-HPAA compared to the LPS-only control and determine the IC50 values.
Neuroprotective Activity: Cell Viability Assay in an Oxidative Stress Model
This protocol assesses the neuroprotective effect of 3-HPAA against hydrogen peroxide (H2O2)-induced oxidative stress in SH-SY5Y neuroblastoma cells.
Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of 3-HPAA.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound (3-HPAA)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 3-HPAA for 1 hour.
-
Induction of Oxidative Stress: Add H2O2 to a final concentration that induces approximately 50% cell death (to be determined by a dose-response experiment, typically in the range of 100-500 µM).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for the neuroprotective effect of 3-HPAA.
Anticancer Activity: Cell Viability/Cytotoxicity Assay
This protocol is designed to screen for the potential anticancer activity of 3-HPAA by assessing its effect on the viability of cancer cell lines using the MTT assay.
Workflow for Anticancer Activity Assay
Caption: Workflow for assessing the anticancer activity of 3-HPAA.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium
-
This compound (3-HPAA)
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of 3-HPAA.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 3.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of 3-HPAA for the specific cancer cell line.
Signaling Pathway Diagrams
Vasodilation Signaling Pathway
The vasorelaxant effect of 3-HPAA is, at least in part, mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased cGMP levels and subsequent vasodilation.[1][3]
Caption: Proposed signaling pathway for 3-HPAA-induced vasodilation.
Anti-inflammatory Signaling Pathway (Hypothesized)
3-HPAA may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory mediators. 3-HPAA could potentially interfere with this cascade.
Caption: Hypothesized inhibition of the NF-κB pathway by 3-HPAA.
Neuroprotective Signaling Pathway (Hypothesized)
The neuroprotective effects of 3-HPAA against oxidative stress may involve the activation of the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, thereby protecting the cell from damage.
Caption: Hypothesized activation of the Nrf2 pathway by 3-HPAA.
References
Application Notes and Protocols for the Use of 13C-Labeled 3-Hydroxyphenylacetic Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid found in biological fluids, and its levels can be indicative of specific metabolic processes and gut microbiome activity. As a potential biomarker for gut dysbiosis and certain neurological conditions, the accurate and precise quantification of 3-HPAA is crucial for clinical and research applications. This document provides detailed application notes and protocols for the use of 13C-labeled this compound (13C-3-HPAA) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 3-HPAA in human urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1][2]
Application: Quantification of 3-HPAA in Human Urine
This protocol outlines a validated method for the determination of 3-HPAA in human urine samples using LC-MS/MS with 13C-labeled 3-HPAA as an internal standard. This method is applicable for clinical research studies investigating the role of gut microbiota in health and disease.
Experimental Workflow
The overall experimental workflow for the quantification of 3-HPAA in urine is depicted below.
Caption: Experimental workflow for 3-HPAA quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (3-HPAA) standard
-
13C-labeled this compound (13C-3-HPAA)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human urine samples (stored at -80°C)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HPAA and 13C-3-HPAA in methanol.
-
Working Standard Solutions: Serially dilute the 3-HPAA stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the 13C-3-HPAA stock solution with the same diluent to a final concentration of 1 µg/mL.
Sample Preparation Protocol
-
Thaw frozen human urine samples on ice.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
To 100 µL of each urine sample, add 10 µL of the 1 µg/mL 13C-3-HPAA internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-HPAA | 151.0 | 107.0 |
| 13C-3-HPAA (IS) | 157.0 | 113.0 |
Note: The exact m/z values for 13C-3-HPAA will depend on the number of 13C atoms incorporated.
Data Presentation and Method Validation
A calibration curve should be constructed by plotting the peak area ratio of 3-HPAA to 13C-3-HPAA against the concentration of the 3-HPAA standards. The concentration of 3-HPAA in the urine samples can then be determined from this curve. Method validation should be performed to assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathway Context
Elevated levels of 3-HPAA have been associated with the metabolic activity of certain gut bacteria, such as Clostridium species. These bacteria can metabolize dietary polyphenols into various phenolic compounds, including 3-HPAA. This microbial metabolite can then be absorbed into the bloodstream and may influence host signaling pathways. The diagram below illustrates a simplified conceptual relationship.
Caption: Gut microbiota metabolism of polyphenols to 3-HPAA.
Conclusion
The use of 13C-labeled 3-HPAA as an internal standard provides a robust and reliable method for the accurate quantification of 3-HPAA in human urine by LC-MS/MS. This methodology is essential for researchers and clinicians investigating the role of gut microbial metabolites in human health and disease. The detailed protocols and validation data presented here serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Notes and Protocols for Assessing the Vasorelaxant Effects of 3-Hydroxyphenylacetic Acid (3-HPAA) Ex Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the vasorelaxant properties of 3-hydroxyphenylacetic acid (3-HPAA), a microbial metabolite of dietary flavonoids, using ex vivo methods. The described procedures are primarily based on established methodologies for studying isolated arterial rings in a wire myograph system.
Introduction
This compound (3-HPAA) has been identified as a metabolite of dietary polyphenols that may contribute to their cardiovascular benefits.[1][2][3][4] Ex vivo assessment of its vasorelaxant effects on isolated arteries is a crucial step in understanding its mechanism of action and therapeutic potential. This document outlines the necessary materials, equipment, and step-by-step procedures for conducting these assessments.
Data Presentation
The following table summarizes the quantitative data on the vasorelaxant effect of 3-HPAA on porcine coronary arteries pre-contracted with 40 mM KCl. The relaxation is expressed as a percentage of the maximal relaxation induced by sodium nitroprusside (100 µM).
| 3-HPAA Concentration (µM) | Mean Relaxation (%) | Standard Error of the Mean (SEM) |
| 100 | ~5% | Not specified |
| 300 | ~10% | Not specified |
| 1000 | ~25% (p < 0.001 vs. control) | Not specified |
Data synthesized from Dias et al., 2022. The original study did not provide specific mean and SEM values for all concentrations but presented the data graphically. The values above are estimations from the published graph for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
This protocol describes the isolation and preparation of porcine coronary arterial rings for ex vivo vasorelaxation studies.
Materials:
-
Fresh porcine hearts obtained from a local abattoir
-
Krebs-Henseleit solution (see composition below)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Surgical thread
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and kept at 37°C.
Procedure:
-
Immediately after collection, transport the porcine hearts to the laboratory in cold (4°C) Krebs-Henseleit solution.
-
Under a dissection microscope, carefully dissect the left anterior descending (LAD) coronary artery.
-
Place the isolated artery in a petri dish containing cold Krebs-Henseleit solution.
-
Gently remove the surrounding connective and adipose tissue.
-
Cut the cleaned artery into rings of approximately 3-4 mm in length.
-
For experiments requiring endothelium-denuded vessels, gently rub the intimal surface of the ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically (see Protocol 3).
Protocol 2: Wire Myography for Vasorelaxation Assessment
This protocol details the use of a wire myograph to measure the isometric tension of isolated arterial rings in response to 3-HPAA.
Equipment:
-
Wire myograph system (e.g., DMT, ADInstruments)
-
Data acquisition system and software
-
Water bath with temperature control (37°C)
-
Gas cylinder with 95% O₂ / 5% CO₂ mixture
Procedure:
-
Mount the arterial rings on the two stainless steel wires of the myograph jaws within the organ bath chambers filled with Krebs-Henseleit solution.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the arterial rings by inducing a contraction with 40-60 mM KCl. A robust contraction indicates a viable vessel.
-
Wash the rings with Krebs-Henseleit solution until the tension returns to baseline.
-
To assess endothelium integrity, pre-contract the rings with an α-adrenergic agonist such as phenylephrine (B352888) (e.g., 1 µM) and then add an endothelium-dependent vasodilator like acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates an intact endothelium. In endothelium-denuded rings, this relaxation will be absent or significantly reduced.
-
After washing and returning to baseline, induce a stable contraction with 40 mM KCl.
-
Once the contraction reaches a plateau, cumulatively add 3-HPAA to the organ bath in increasing concentrations (e.g., 100 µM, 300 µM, 1 mM).
-
Record the relaxation response at each concentration.
-
At the end of the experiment, add a supramaximal concentration of a vasodilator like sodium nitroprusside (100 µM) to induce maximal relaxation.
-
The relaxation induced by 3-HPAA is expressed as a percentage of the maximal relaxation induced by sodium nitroprusside.
Protocol 3: Investigating the Role of the Endothelium and Nitric Oxide (NO)
This protocol is designed to determine the involvement of the endothelium and NO in the vasorelaxant effect of 3-HPAA.
Materials:
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), an inhibitor of nitric oxide synthase (NOS).
Procedure:
-
Follow the steps outlined in Protocol 2 for mounting and equilibrating the arterial rings.
-
Use two groups of rings: one with intact endothelium and another where the endothelium has been mechanically removed (as described in Protocol 1).
-
For experiments with the NOS inhibitor, pre-incubate endothelium-intact rings with L-NAME (e.g., 100 µM) for 20-30 minutes before inducing contraction with KCl.
-
Induce a stable contraction with 40 mM KCl.
-
Cumulatively add 3-HPAA and record the relaxation responses.
-
Compare the vasorelaxant effect of 3-HPAA in endothelium-intact, endothelium-denuded, and L-NAME treated rings. A significant reduction in relaxation in the endothelium-denuded and L-NAME treated groups indicates that the effect is, at least in part, dependent on an intact endothelium and the production of NO.[1]
Visualizations
Caption: Experimental workflow for assessing the vasorelaxant effect of 3-HPAA.
Caption: Proposed signaling pathway for 3-HPAA-induced vasorelaxation.
References
Application of 3-(3-hydroxyphenyl)acetic acid (3-HPAA) as a Biomarker for Gut Dysbiosis
Application Note & Protocol
Introduction
Gut dysbiosis, an imbalance in the intestinal microbial community, is implicated in a wide range of human diseases, from gastrointestinal disorders like Clostridioides difficile infection (CDI) and inflammatory bowel disease (IBD) to systemic conditions. This has driven the search for reliable, non-invasive biomarkers to detect and monitor gut dysbiosis. 3-(3-hydroxyphenyl)acetic acid (3-HPAA), a metabolite produced by the gut microbiota from the breakdown of dietary polyphenols, has emerged as a promising biomarker for assessing the state of the gut microbiome.[1][2] Elevated urinary levels of 3-HPAA have been specifically associated with the overgrowth of certain bacterial species, particularly from the Clostridium genus.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-HPAA as a biomarker for gut dysbiosis.
Principle of 3-HPAA as a Biomarker
Dietary flavonoids and phenolic compounds, abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine and travel to the colon.[1] Here, the gut microbiota metabolizes these compounds into a variety of smaller phenolic acids, including 3-HPAA. Under normal gut conditions (eubiosis), the production of 3-HPAA is typically low. However, in a state of dysbiosis, particularly with an overgrowth of Clostridium species, the metabolic activity of the gut microbiota is altered, leading to increased production of 3-HPAA. This elevated 3-HPAA is absorbed into the bloodstream and subsequently excreted in the urine, where it can be quantified. Therefore, elevated urinary 3-HPAA levels can serve as an indicator of gut dysbiosis, specifically pointing towards a potential overgrowth of Clostridium species.
Data Presentation: Quantitative Levels of 3-HPAA
The concentration of 3-HPAA can be measured in various biological samples, with urine being the most common matrix for assessing gut microbial metabolism. The following table summarizes available quantitative data for urinary 3-HPAA. It is important to note that "normal" ranges can vary between laboratories and populations, and more research is needed to establish definitive clinical cut-offs for specific dysbiotic conditions.
| Population | Sample Type | 3-HPAA Concentration | Significance | Reference |
| Healthy Adults | Urine | 0 - 8.1 mmol/mol creatinine (B1669602) | Normal Reference Range | |
| Children with Autism Spectrum Disorder (ASD) (pre-treatment) | Urine | Mean: 222.30 mmol/mol creatinine | Associated with gut dysbiosis (suspected Clostridium overgrowth) | |
| Children with Autism Spectrum Disorder (ASD) (post-vancomycin treatment) | Urine | Mean: 15.89 mmol/mol creatinine | Reduction in 3-HPAA levels following antibiotic treatment targeting gut bacteria. |
Potential Signaling Pathways
The biological effects of 3-HPAA are an active area of research. While its role as a biomarker is primarily based on its production by specific gut microbes, 3-HPAA may also exert direct effects on the host. Two potential signaling pathways of interest are the Aryl Hydrocarbon Receptor (AHR) and Nuclear Factor-kappa B (NF-κB) pathways.
Aryl Hydrocarbon Receptor (AHR) Pathway: The AHR is a ligand-activated transcription factor that plays a crucial role in maintaining gut homeostasis and regulating immune responses. Many gut microbial metabolites are known to be AHR ligands. It is plausible that 3-HPAA, as a microbial-derived aromatic compound, could modulate AHR signaling, thereby influencing intestinal barrier function and inflammation.
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation in the gut. Some polyphenols and their metabolites have been shown to modulate NF-κB signaling in intestinal epithelial cells. Given that gut dysbiosis is often associated with intestinal inflammation, investigating the effect of 3-HPAA on the NF-κB pathway could provide insights into its potential role in the pathophysiology of dysbiosis-related conditions.
Experimental Protocols
Protocol 1: Quantification of 3-HPAA in Human Urine by LC-MS/MS
This protocol is a synthesized method based on established procedures for analyzing organic acids in urine.
1. Sample Collection and Storage:
-
Collect a mid-stream urine sample in a sterile container.
-
For normalization, measure the creatinine concentration in a separate aliquot.
-
Store urine samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw urine samples on ice.
-
To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled 3-HPAA).
-
Precipitate proteins by adding 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3-HPAA from other urinary components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for 3-HPAA and the internal standard.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
-
Protocol 2: Quantification of 3-HPAA in Fecal Samples by GC-MS
This protocol is adapted from methods for analyzing short-chain fatty acids and other organic acids in feces.
1. Sample Collection and Storage:
-
Collect fresh fecal samples and immediately freeze them at -80°C.
2. Sample Preparation and Derivatization:
-
Lyophilize (freeze-dry) a portion of the fecal sample to remove water.
-
Weigh approximately 10 mg of the lyophilized feces into a glass tube.
-
Add an internal standard.
-
Extract the organic acids with a suitable solvent (e.g., a mixture of water and isobutanol).
-
Centrifuge to pellet the solid material.
-
Transfer the supernatant to a new tube for derivatization.
-
Derivatize the organic acids to make them volatile for GC-MS analysis (e.g., using isobutyl chloroformate/isobutanol).
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized 3-HPAA.
-
Injection Mode: Split or splitless.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Full scan to identify the derivatized 3-HPAA based on its mass spectrum, and selected ion monitoring (SIM) for quantification.
-
Protocol 3: In Vitro Assessment of 3-HPAA on Intestinal Barrier Function using Caco-2 Cells
This protocol outlines an experimental workflow to investigate the effect of 3-HPAA on intestinal epithelial barrier integrity.
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer with tight junctions.
2. 3-HPAA Treatment:
-
Prepare different concentrations of 3-HPAA in cell culture medium.
-
Replace the medium in the apical and/or basolateral compartments of the Transwell inserts with the 3-HPAA-containing medium. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
3. Measurement of Transepithelial Electrical Resistance (TEER):
-
At the end of the treatment period, measure the TEER of the Caco-2 monolayers using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier function.
4. Paracellular Permeability Assay:
-
Add a fluorescent marker of low molecular weight (e.g., FITC-dextran) to the apical compartment.
-
After a defined incubation period, measure the fluorescence in the basolateral compartment. An increase in fluorescence indicates increased paracellular permeability.
5. Analysis of Tight Junction Proteins:
-
After treatment, lyse the cells and extract the proteins.
-
Perform Western blotting to analyze the expression levels of key tight junction proteins (e.g., occludin, claudin-1, ZO-1).
-
Alternatively, perform immunofluorescence staining to visualize the localization of these proteins at the cell-cell junctions.
Protocol 4: In Vivo Assessment of 3-HPAA in a Mouse Model of Gut Dysbiosis
This protocol describes a general framework for studying the effects of 3-HPAA in an animal model of antibiotic-induced dysbiosis and C. difficile infection.
1. Induction of Gut Dysbiosis:
-
Administer a cocktail of antibiotics (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) to mice in their drinking water for a defined period (e.g., 5-7 days) to disrupt the native gut microbiota.
2. C. difficile Infection (Optional):
-
Following the antibiotic treatment, challenge the mice with an oral gavage of C. difficile spores to induce infection.
3. 3-HPAA Administration:
-
Prepare a solution of 3-HPAA for administration to the mice (e.g., via oral gavage or in the drinking water).
-
Treat a group of dysbiotic/infected mice with 3-HPAA and another group with a vehicle control.
4. Monitoring and Sample Collection:
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, diarrhea).
-
Collect fecal samples at different time points to analyze the gut microbiota composition (e.g., by 16S rRNA gene sequencing) and 3-HPAA levels.
-
At the end of the experiment, collect urine for 3-HPAA analysis and intestinal tissue for histological examination and analysis of inflammatory markers.
Conclusion
3-HPAA is a promising biomarker for gut dysbiosis, with elevated levels indicating a potential overgrowth of Clostridium species. The protocols provided in this document offer a framework for the quantification of 3-HPAA in biological samples and for investigating its biological effects in vitro and in vivo. Further research is warranted to establish definitive clinical concentration ranges for various dysbiotic conditions and to fully elucidate the signaling pathways through which 3-HPAA may influence host physiology. The application of these methods will contribute to a better understanding of the role of microbial metabolites in health and disease and may aid in the development of novel diagnostic and therapeutic strategies for gut dysbiosis-related disorders.
References
- 1. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Rupa Health [rupahealth.com]
Troubleshooting & Optimization
Improving peak resolution of 3-Hydroxyphenylacetic acid in HPLC
Welcome to the technical support center for the HPLC analysis of 3-Hydroxyphenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: For an acidic compound like this compound, the most common issue is often related to the mobile phase pH. An inappropriate pH can lead to ionization of the analyte, causing interactions with the stationary phase that result in peak tailing. Specifically, interactions with ionized residual silanol (B1196071) groups on the silica (B1680970) support are a primary cause of tailing peaks for acidic compounds.[1][2]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for ionizable compounds.[3][4] this compound is an acidic compound. In reversed-phase HPLC, to achieve good retention and symmetrical peak shape, it is generally best to use a mobile phase pH that is at least 1.5-2 pH units below the pKa of the analyte.[5] This suppresses the ionization of the acid, making it less polar and more retained on a non-polar stationary phase like C18. This "ion-suppressed" state minimizes undesirable secondary interactions with the column packing, leading to sharper, more symmetrical peaks.
Q3: Should I use an isocratic or gradient elution method for analyzing this compound?
A3: The choice depends on the complexity of your sample.
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more cost-effective, and ideal for routine analysis of simple mixtures where this compound is well-separated from other components.
-
Gradient Elution: The mobile phase composition is changed over time. This method is superior for complex samples containing compounds with a wide range of polarities. It generally provides better peak resolution, increased peak height, and shorter analysis times for complex mixtures. If you are analyzing this compound in a complex matrix (e.g., biological fluids), a gradient method is likely the better choice.
Q4: What type of HPLC column is most suitable for this compound?
A4: A reversed-phase C18 (Octadecyl) column is the most common and generally suitable choice for separating nonpolar to moderately polar compounds like this compound. For improved peak shape, especially with acidic analytes, using a modern, high-purity silica column with end-capping is recommended to minimize interactions with residual silanol groups. Columns with smaller particle sizes (e.g., sub-2 µm) can also significantly increase efficiency and resolution.
Troubleshooting Guide
This guide addresses specific peak shape and resolution problems you may encounter during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that extends from the peak maximum.
Logical Troubleshooting Workflow
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-HPAA Quantification by GC/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC/MS) for the quantification of 3-hydroxyphenylacetic acid (3-HPAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for 3-HPAA analysis by GC/MS?
A1: The most common derivatization technique for analyzing polar analytes like 3-HPAA by GC/MS is silylation. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent. This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of 3-HPAA for GC analysis.
Q2: What are the expected mass-to-charge (m/z) fragments for TMS-derivatized 3-HPAA?
A2: Depending on the derivatization conditions, 3-HPAA can form a di-TMS or tri-TMS derivative. The characteristic m/z fragments are essential for identification and quantification in selected ion monitoring (SIM) mode.
Q3: What are the major sources of interference in 3-HPAA quantification?
A3: Interferences in 3-HPAA quantification by GC/MS can be broadly categorized into three main sources:
-
Co-eluting Compounds: Substances that have similar retention times to the 3-HPAA derivative and share common ions can lead to inaccurate quantification. This includes isomers of 3-HPAA and other structurally related compounds.
-
Matrix Effects: Components of the biological sample (e.g., urine, plasma) can interfere with the analysis. This can manifest as ion suppression or enhancement, where the matrix either reduces or increases the signal of the target analyte, leading to underestimation or overestimation.[1]
-
Derivatization Issues: Incomplete derivatization, competition for the derivatizing reagent from other matrix components, or degradation of the derivatives can all lead to variability and inaccurate results.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of 3-HPAA by GC/MS.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or a "shoulder" on the front (fronting).
-
Reduced peak height and poor resolution from neighboring peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Polar compounds like 3-HPAA can interact with active sites (silanol groups) in the injector liner, column, or detector, causing peak tailing. Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition the column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing. Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manual. |
| Inlet Temperature Too Low | Insufficient vaporization of the sample in the inlet can cause peak broadening and tailing. Solution: Optimize the inlet temperature to ensure rapid and complete vaporization of the derivatized 3-HPAA without causing thermal degradation. |
Problem 2: Inconsistent or Low Analyte Response
Symptoms:
-
Significant variability in peak areas for replicate injections.
-
Lower than expected signal intensity for known concentrations of 3-HPAA.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Insufficient reagent, suboptimal reaction time or temperature, or the presence of moisture can lead to incomplete derivatization. Solution: Optimize the derivatization protocol. Ensure all reagents are fresh and anhydrous. Increase the amount of derivatizing reagent and/or extend the reaction time and temperature. |
| Matrix Effects (Ion Suppression) | Co-extracted matrix components can suppress the ionization of the derivatized 3-HPAA in the mass spectrometer source. Solution: Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) can be effective in removing interfering matrix components. Diluting the sample can also mitigate matrix effects. |
| Competition for Derivatizing Reagent | High concentrations of other compounds in the sample with active hydrogens can compete with 3-HPAA for the derivatization reagent. Solution: Increase the amount of derivatizing reagent. Implement a sample cleanup step to remove interfering compounds prior to derivatization. |
| Degradation of Derivatives | TMS derivatives can be sensitive to moisture and may degrade over time, especially if left at room temperature in the autosampler.[2][3] Solution: Analyze samples as soon as possible after derivatization. If storage is necessary, keep the derivatized samples at -20°C.[2] |
Problem 3: Presence of Interfering Peaks
Symptoms:
-
Peaks that co-elute with or are very close to the 3-HPAA peak.
-
Incorrect ion ratios for the target analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Isomers | Isomers of 3-HPAA, such as 4-hydroxyphenylacetic acid (4-HPAA), have the same mass and can produce very similar mass spectra, making them difficult to distinguish if they are not chromatographically separated. Solution: Optimize the GC temperature program to improve the separation of isomers. Using a longer GC column or a column with a different stationary phase polarity may be necessary. |
| Matrix Contamination | Components from the biological matrix may co-elute and have ions that interfere with the quantification of 3-HPAA. In patients with uremia, the concentration of various organic acids and other potential interferents is elevated. Solution: Enhance the sample preparation procedure to remove a wider range of interfering compounds. This may involve a multi-step extraction or the use of specific SPE cartridges. |
| Contamination from Reagents or Labware | Impurities in solvents, derivatization reagents, or from plasticware can introduce interfering peaks. Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of 3-HPAA. These ions are typically used for quantification in Selected Ion Monitoring (SIM) mode.
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Di-TMS | 296 | 281 | 179 |
| This compound | Tri-TMS | 368 | 353 | 268 |
Note: The formation of di-TMS versus tri-TMS derivatives can depend on the specific derivatization conditions. It is crucial to determine which derivative is predominantly formed in your experimental setup.
Experimental Protocols
Protocol: Sample Preparation of Urine for 3-HPAA Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Sample Collection and Storage:
-
Collect a mid-stream urine sample in a sterile container.
-
To prevent bacterial degradation, either analyze the sample immediately or store it at -80°C until analysis.
2. Sample Pre-treatment:
-
Thaw the urine sample at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
3. Extraction:
-
Acidify the urine sample to a pH of 1-2 by adding 100 µL of 6M HCl.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature before analysis.
5. GC/MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC/MS system.
-
A typical GC column for this analysis is a 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column with a 5% phenyl methylpolysiloxane stationary phase.
-
The temperature program should be optimized to achieve good separation of 3-HPAA from other components. A starting temperature of 80°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min is a good starting point.
-
The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in either full scan or SIM mode.
Visualizations
Caption: Experimental workflow for 3-HPAA quantification.
Caption: Troubleshooting decision tree for 3-HPAA analysis.
References
Technical Support Center: 3-Hydroxyphenylacetic Acid (3-HPAA) Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Hydroxyphenylacetic acid (3-HPAA) in biological samples. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound (3-HPAA) in biological samples?
A1: 3-HPAA is primarily a metabolite derived from the microbial degradation of dietary flavonoids and phenolic compounds in the colon.[1][2] It is a major metabolite resulting from the ingestion of proanthocyanidins (B150500) and chlorogenic acid by colonic bacteria.[1]
Q2: In which biological matrices can 3-HPAA be detected?
A2: 3-HPAA can be detected and quantified in various biological matrices, most commonly in urine and blood (plasma and serum).[1]
Q3: What are the main factors that can affect the stability of 3-HPAA in my samples?
A3: The stability of 3-HPAA, like other phenolic compounds, can be influenced by several factors including storage temperature, duration of storage, pH of the matrix, exposure to light, and the number of freeze-thaw cycles.
Q4: I have collected plasma/serum samples. What is the recommended storage temperature for long-term stability of 3-HPAA?
A4: For long-term storage of plasma and serum samples, freezing at -80°C is recommended to ensure the stability of metabolites like 3-HPAA.[3] While solid 3-HPAA is stable for years at -20°C, aqueous solutions are less stable.
Q5: How many times can I freeze and thaw my plasma/serum samples without significant degradation of 3-HPAA?
A5: It is best to minimize freeze-thaw cycles. One study has reported a potential reduction in the measured concentration of 3-HPAA after the third freeze-thaw cycle. For other similar compounds, stability through freeze-thaw cycles has been observed. As a best practice, it is recommended to aliquot samples into single-use vials to avoid repeated freezing and thawing.
Q6: What are the recommended short-term storage conditions for urine samples containing 3-HPAA?
A6: For short-term storage, it is advisable to keep urine samples refrigerated at 2-8°C. If analysis is not performed within 24-48 hours, freezing the samples at -20°C or -80°C is recommended for better preservation of metabolites.
Q7: Do I need to use a preservative for urine samples intended for 3-HPAA analysis?
A7: The necessity of a preservative depends on the storage duration and temperature. For short-term storage at 4°C (up to 48 hours), preservatives may not be necessary. However, for longer storage or storage at room temperature, bacterial growth can occur, potentially leading to the degradation of 3-HPAA. If a preservative is required, it is crucial to validate its compatibility with your analytical method, as some preservatives can interfere with the analysis.
Q8: Can light exposure affect the stability of 3-HPAA in my samples?
A8: Phenolic compounds can be sensitive to light. To minimize the risk of photodegradation, it is recommended to store samples in amber or opaque containers and to protect them from direct light exposure, especially during sample processing and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of 3-HPAA from plasma/serum samples. | Instability during sample processing (bench-top instability). | Minimize the time samples are kept at room temperature. Perform extraction steps on ice or at 4°C. A product information sheet for 3-HPAA suggests that aqueous solutions should not be stored for more than a day. |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use tubes after the initial collection and processing to avoid repeated freezing and thawing. A study has shown a potential decrease in 3-HPAA concentration after three freeze-thaw cycles. | |
| Inconsistent 3-HPAA concentrations in urine samples from the same subject collected at different times. | Bacterial degradation in improperly stored samples. | Ensure urine samples are refrigerated or frozen immediately after collection. If long-term storage is required, freeze at -80°C. Consider using a validated preservative if immediate freezing is not possible. |
| pH-dependent degradation. | Measure and record the pH of the urine samples. Acidification of the urine to a pH below 7 may help to improve the stability of some phenolic acids. | |
| Gradual decrease in 3-HPAA concentration in stored QC samples. | Long-term storage instability at the current temperature. | For long-term stability, storing plasma and serum samples at -80°C is highly recommended. |
| Exposure to light. | Store all samples, standards, and QC solutions in amber vials or protect them from light to prevent potential photodegradation. |
Summary of Recommended Storage Conditions
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Freeze-Thaw Cycles | Light Exposure |
| Plasma | 2-8°C | -80°C | Minimize (ideally ≤ 3) | Avoid |
| Serum | 2-8°C | -80°C | Minimize (ideally ≤ 3) | Avoid |
| Urine | 2-8°C | -20°C or -80°C | Minimize | Avoid |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of 3-HPAA in Human Plasma
This protocol is a general guideline and should be adapted and validated for your specific laboratory conditions and analytical method.
-
Sample Preparation:
-
Pool human plasma from multiple donors to create a homogenous sample matrix.
-
Spike the pooled plasma with a known concentration of 3-HPAA to prepare Quality Control (QC) samples at low, medium, and high concentration levels.
-
Aliquot the spiked plasma into multiple single-use polypropylene (B1209903) tubes.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of QC samples (n=3 for each concentration level) to establish the baseline concentration of 3-HPAA.
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Thaw a set of QC samples at room temperature until completely thawed. Vortex gently to mix. Analyze the samples. Refreeze the same aliquots at -80°C for at least 12 hours.
-
Cycle 2 to n: Repeat the thawing and freezing process for the desired number of cycles (e.g., 3 to 5 cycles). After each thaw cycle, a set of QC samples is analyzed.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for 3-HPAA at each freeze-thaw cycle for each QC level.
-
Compare the mean concentrations from each cycle to the baseline (Cycle 0) concentration.
-
The stability is acceptable if the mean concentration at each cycle is within ±15% of the baseline concentration.
-
Protocol 2: Evaluation of Long-Term Stability of 3-HPAA in Human Urine
-
Sample Preparation:
-
Prepare low and high concentration QC samples by spiking pooled human urine with known amounts of 3-HPAA.
-
Aliquot the QC samples into amber polypropylene tubes suitable for long-term storage.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
Analyze a set of QC samples (n=3 for each concentration and temperature) at defined time points (e.g., 0, 1, 3, 6, 12 months).
-
The "time 0" samples should be analyzed immediately after preparation to establish the baseline concentration.
-
-
Data Analysis:
-
Calculate the percentage difference between the mean concentration at each time point and the baseline concentration.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline value.
-
Visualizations
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 3-Hydroxyphenylacetic Acid LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 3-Hydroxyphenylacetic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during the LC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue in LC-MS analysis. Here are the likely causes and recommended solutions:
-
Inappropriate Mobile Phase pH: this compound is an acidic compound with a pKa around 4.[1][2] For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of the analyte. This ensures the compound is in its neutral form, minimizing secondary interactions with the stationary phase that can cause tailing.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: In addition to maintaining a low pH, ensure your column is well-suited for polar analytes. Using a column with end-capping or a different stationary phase chemistry can help.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: If you are using a guard column, replace it. If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace it with a new one.
-
Q2: My this compound peak is splitting into two or more peaks. What could be the cause?
A2: Peak splitting can be caused by several factors:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the initial mobile phase, it can cause the sample to travel through the column in a distorted band, resulting in a split peak.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition or a weaker solvent.
-
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven flow and peak splitting.
-
Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using an in-line filter or guard column can help prevent this problem.
-
-
Co-elution with an Isomer or Impurity: It is possible that an isomer or a closely related impurity is co-eluting with your analyte.
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks. A slower gradient or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) may improve separation.
-
Q3: I am experiencing low sensitivity or a significant drop in the signal for this compound. What should I investigate?
A3: Low sensitivity can be a complex issue with multiple potential causes:
-
Suboptimal Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency in the mass spectrometer.
-
Solution: For positive ion mode, formic acid is generally a good choice as it promotes protonation. For negative ion mode, a small amount of a weak acid like acetic acid or a buffer like ammonium (B1175870) acetate (B1210297) may be more suitable. Avoid non-volatile buffers like phosphates, as they will contaminate the mass spectrometer.
-
-
Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the ESI source, leading to a suppressed signal.
-
Solution: Improve your sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective. You can also try adjusting the chromatography to separate the analyte from the interfering compounds. A slower gradient or a different column may be necessary.
-
-
Degraded Mobile Phase: Mobile phase additives can degrade over time, especially formic acid in methanol.
-
Solution: Always use freshly prepared mobile phases. It is recommended to prepare them daily.
-
-
MS Source Contamination: A dirty ion source can lead to a general loss of sensitivity.
-
Solution: Clean the ion source and ion optics according to the manufacturer's recommendations.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for this compound analysis on a C18 column?
A1: A good starting point for reversed-phase LC-MS analysis of this compound on a C18 column is a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
This mobile phase composition is widely used for the analysis of phenolic compounds, providing good peak shape and promoting protonation for positive mode ESI-MS.
Q2: Should I use positive or negative ion mode for the detection of this compound?
A2: this compound has both a carboxylic acid and a phenolic hydroxyl group, making it amenable to detection in both positive and negative ion modes.
-
Negative Ion Mode: Detection of the deprotonated molecule [M-H]⁻ is often more sensitive for phenolic acids due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups.
-
Positive Ion Mode: Detection of the protonated molecule [M+H]⁺ is also possible, and the choice may depend on the specific mass spectrometer and the presence of interfering compounds. It is recommended to test both polarities during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific application.
Q3: What are the key considerations for choosing a mobile phase additive for LC-MS?
A3: The ideal mobile phase additive for LC-MS should be:
-
Volatile: To avoid contamination of the mass spectrometer source. Common volatile additives include formic acid, acetic acid, ammonium formate, and ammonium acetate.
-
Compatible with the Ionization Mode: Acids like formic acid are excellent for promoting protonation in positive ion mode, while bases or neutral salts may be better for negative ion mode.
-
Used at a Low Concentration: High concentrations of additives can cause ion suppression. Typically, concentrations of 0.05% to 0.1% for acids or up to 10 mM for buffers are sufficient.
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove as much of the sample matrix as possible before injection.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the column, or using a different stationary phase.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Data Presentation
Table 1: Effect of Mobile Phase Additives on this compound Analysis
| Mobile Phase Additive | Typical Concentration | Recommended Ion Mode | Expected Outcome |
| Formic Acid | 0.025% - 0.1% | Positive | Good peak shape for acidic compounds, enhances protonation. |
| Acetic Acid | 0.02% - 0.1% | Negative/Positive | Weaker acid than formic, can be a good alternative to avoid signal suppression in some cases. |
| Ammonium Formate | 5 - 10 mM | Positive/Negative | Provides buffering capacity and can improve peak shape, especially at low pH. |
| Ammonium Acetate | 5 - 10 mM | Negative/Positive | Volatile buffer suitable for LC-MS, often used at near-neutral or slightly basic pH. |
Experimental Protocols
Protocol 1: Generic LC-MS Method for this compound Analysis
-
Sample Preparation:
-
For plasma or urine samples, perform a solid-phase extraction (SPE) to remove proteins and other interfering matrix components.
-
Alternatively, a simple protein precipitation with acetonitrile or methanol can be used, but may result in more significant matrix effects.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative or Positive (to be optimized).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Visualizations
Caption: General workflow for LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common peak shape issues.
References
Navigating Low Recovery of 3-Hydroxyphenylacetic Acid: A Technical Support Guide
Researchers and drug development professionals frequently encounter challenges in achieving high recovery rates for 3-Hydroxyphenylacetic acid (3-HPAA) during its extraction from complex biological matrices. This guide provides a comprehensive resource for troubleshooting common issues, offering detailed explanations and actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Understanding the properties of 3-HPAA is fundamental to designing an effective extraction protocol. It is a moderately polar molecule with a molecular weight of 152.15 g/mol . Crucially, it has an acidic carboxylic acid group with a pKa of approximately 4.0. This means that at a pH below 4, the molecule will be predominantly in its neutral, protonated form, which is more soluble in organic solvents. Its logP value of approximately 0.9 indicates a preference for moderately polar organic solvents over water when in its neutral state.
Q2: I'm experiencing low recovery of 3-HPAA using liquid-liquid extraction (LLE). What are the most likely causes?
A2: Low recovery in LLE can stem from several factors. The most common culprits are incorrect pH of the aqueous sample, selection of an inappropriate extraction solvent, and incomplete phase separation. For acidic compounds like 3-HPAA, ensuring the sample pH is at least 2 units below its pKa (i.e., pH ≤ 2) is critical to keep it in its neutral, more extractable form. The choice of solvent is also paramount; moderately polar, water-immiscible solvents are generally most effective.
Q3: My solid-phase extraction (SPE) protocol is yielding poor recovery. What should I investigate?
A3: For SPE, low recovery can be attributed to improper cartridge conditioning, incorrect sample pH during loading, use of an inappropriate wash solvent, or an ineffective elution solvent. It is vital to condition the SPE sorbent to activate it for analyte retention. The sample should be acidified (pH ≤ 2) before loading onto a reversed-phase sorbent to maximize retention of the neutral form of 3-HPAA. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Finally, the elution solvent must be strong enough to desorb the 3-HPAA from the sorbent.
Troubleshooting Guide
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sample pH | If the pH of the aqueous sample is above the pKa of 3-HPAA (~4), the carboxylic acid group will be deprotonated, making the molecule charged and more soluble in the aqueous phase, thus reducing its partitioning into the organic solvent. | Acidify the sample to a pH of 2 or lower using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) before extraction. This ensures the complete protonation of the carboxylic acid group. |
| Inappropriate Solvent Selection | The polarity of the extraction solvent must be well-matched to the analyte. Highly non-polar solvents will not efficiently extract the moderately polar 3-HPAA, while very polar solvents may be miscible with the aqueous phase. | Use moderately polar, water-immiscible organic solvents. Ethyl acetate (B1210297) and diethyl ether are commonly used and have shown good recoveries for phenolic acids. Methyl tert-butyl ether (MTBE) is another effective option. |
| Insufficient Mixing/Contact Time | For efficient partitioning, there must be adequate surface area contact between the aqueous and organic phases. | Vortex the sample and solvent mixture vigorously for at least 1-2 minutes to ensure thorough mixing and allow for equilibrium to be reached. |
| Emulsion Formation | The presence of proteins and lipids in biological samples can lead to the formation of an emulsion at the interface of the two phases, trapping the analyte and preventing clean separation. | Centrifuge the sample at high speed (e.g., >3000 x g) to break the emulsion. Adding a small amount of a saturated salt solution (salting out) can also help. |
| Analyte Degradation | 3-HPAA, like other phenolic compounds, can be susceptible to oxidation, especially at high pH or in the presence of certain enzymes or metal ions. | Work with samples on ice and use fresh solvents. Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the sample. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Explanation | Recommended Solution |
| Improper Sorbent Conditioning | Failure to properly condition the sorbent leaves it in an inactive state, leading to poor retention of the analyte. | For reversed-phase sorbents (e.g., C18, HLB), sequentially wash the cartridge with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution at the loading pH (e.g., acidified water). |
| Incorrect Sample pH at Loading | If the sample pH is too high during loading onto a reversed-phase sorbent, 3-HPAA will be charged and will not be effectively retained. | Acidify the sample to pH ≤ 2 before loading to ensure the analyte is in its neutral, retained form. |
| Inappropriate Wash Solvent | A wash solvent that is too strong (i.e., has a high percentage of organic solvent) can prematurely elute the 3-HPAA along with the interferences. | Use a weak wash solvent, such as acidified water or a low percentage of organic solvent in acidified water (e.g., 5% methanol (B129727) in water with 0.1% formic acid), to remove polar interferences without eluting the analyte. |
| Ineffective Elution Solvent | The elution solvent must be strong enough to disrupt the interaction between 3-HPAA and the sorbent. | Use a strong organic solvent, such as methanol or acetonitrile (B52724), often with a small amount of acid or base to ensure complete elution. For reversed-phase SPE, methanol or acetonitrile are typically effective. |
| Matrix Overload | Exceeding the binding capacity of the SPE sorbent by loading too much sample or a sample with a high concentration of interfering compounds can lead to breakthrough of the analyte. | Use a larger SPE cartridge or dilute the sample before loading. A sample cleanup step, such as protein precipitation, prior to SPE may also be beneficial. |
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for 3-HPAA from Human Plasma
-
Sample Preparation: To 500 µL of plasma, add an internal standard.
-
Protein Precipitation & Acidification: Add 1 mL of ice-cold acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to ensure complete phase separation.
-
Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
Optimized Solid-Phase Extraction (SPE) Protocol for 3-HPAA from Human Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard and 100 µL of 1M HCl to acidify the sample to pH ~2.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute the 3-HPAA with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of low recovery, the following workflow diagrams outline the logical steps for troubleshooting both LLE and SPE protocols.
Caption: Troubleshooting workflow for low recovery of 3-HPAA in Liquid-Liquid Extraction.
Caption: Troubleshooting workflow for low recovery of 3-HPAA in Solid-Phase Extraction.
Technical Support Center: Analysis of 3-Hydroxyphenylacetic Acid (3-HPAA) in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3-hydroxyphenylacetic acid (3-HPAA) in human plasma by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 3-HPAA in human plasma?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In human plasma, these interfering components can include phospholipids, salts, endogenous metabolites, and proteins.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results for 3-HPAA.[3][4]
Q2: Why is human plasma a particularly challenging matrix for 3-HPAA analysis?
A2: Human plasma is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances that can interfere with the analysis of 3-HPAA.[5] During sample preparation, these components can be co-extracted with 3-HPAA. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: What are the typical plasma concentrations of 3-HPAA?
A3: The plasma concentrations of 3-HPAA in humans can vary depending on dietary intake of flavonoids. Baseline levels have been reported to be around 180 nM, and can increase to approximately 250-600 nM after the consumption of polyphenol-rich foods like berries or cranberry juice.
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help to overcome matrix effects in 3-HPAA analysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as 3-HPAA-d3 or 3-HPAA-13C6, is the preferred choice for correcting matrix effects. An ideal SIL-IS is chemically identical to 3-HPAA and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their accuracy and reliability. This includes a thorough investigation of matrix effects. The matrix effect should be assessed by analyzing at least three replicates of low and high quality control (QC) samples using matrix from at least six different sources. The accuracy should be within ±15% of the nominal concentration, and the precision should not be greater than 15% for each matrix source evaluated.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-HPAA in human plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no 3-HPAA signal in plasma samples, but good signal in neat standards. | Severe Ion Suppression: Co-eluting endogenous components from the plasma matrix, such as phospholipids, are likely suppressing the ionization of 3-HPAA in the mass spectrometer source. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate 3-HPAA from the region where matrix components elute. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with 3-HPAA and experience the same degree of ion suppression, allowing for accurate correction of the signal. |
| High variability in 3-HPAA concentrations across replicate injections of the same sample. | Inconsistent Matrix Effects: The composition of the plasma matrix can vary between individuals and even within the same individual over time, leading to variable ion suppression or enhancement. Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent removal of matrix components. | 1. Assess Matrix Effect from Multiple Donors: During method validation, test plasma from at least six different sources to understand the variability of the matrix effect. 2. Implement a Robust Internal Standard Strategy: Use a SIL-IS to compensate for sample-to-sample variations in matrix effects. 3. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of the sample preparation process. |
| Poor recovery of both 3-HPAA and the internal standard. | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting 3-HPAA and the internal standard from the plasma matrix. Analyte Degradation: 3-HPAA may be unstable under the extraction or storage conditions. | 1. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions. For SPE, test different sorbents and elution solvents. 2. Evaluate Analyte Stability: Perform stability assessments at various stages of the analytical process (bench-top, freeze-thaw, and long-term storage) to ensure the stability of 3-HPAA. |
| High background noise or interfering peaks in the chromatogram. | Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering components from the plasma matrix. Carryover: Residual analyte from a previous high-concentration sample may be present in the analytical system. | 1. Enhance Sample Preparation: Consider a multi-step cleanup process, such as combining protein precipitation with SPE. 2. Optimize LC Method: Adjust the mobile phase composition and gradient to improve the resolution of 3-HPAA from interfering peaks. 3. Implement a Thorough Wash Method: Use a strong solvent wash for the injection needle and port between samples to minimize carryover. |
Quantitative Data Summary
The following tables summarize typical quantitative data for matrix effects and extraction recovery for phenolic acids in human plasma using common sample preparation techniques. Note that values can vary depending on the specific analyte, LC-MS/MS system, and detailed protocol.
Table 1: Matrix Effect of Phenolic Acids in Human Plasma
| Sample Preparation Method | Analyte Concentration | Matrix Effect (%)* | Reference |
| Protein Precipitation (Methanol) | Low QC | 90.9 - 100.5 | |
| High QC | 92.1 - 98.7 | ||
| Liquid-Liquid Extraction (Ethyl Acetate) | Low QC | 81.17 - 102.9 | |
| High QC | 85.43 - 99.8 | ||
| Solid-Phase Extraction (C18) | Low QC | 85.0 - 115.0 | |
| High QC | 85.0 - 115.0 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Extraction Recovery of Phenolic Acids from Human Plasma
| Sample Preparation Method | Analyte Concentration | Extraction Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Low QC | 88.9 - 98.8 | |
| High QC | 90.1 - 97.5 | ||
| Liquid-Liquid Extraction (Ethyl Acetate) | Low QC | > 80 | |
| High QC | > 80 | ||
| Solid-Phase Extraction (C18) | Low QC | > 85 | |
| High QC | > 85 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a more thorough cleanup than PPT.
-
To 100 µL of human plasma in a glass tube, add the internal standard.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for 3-HPAA analysis in human plasma.
Caption: Troubleshooting workflow for matrix effects in 3-HPAA analysis.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 3-Hydroxyphenylacetic acid for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical advice for dissolving 3-Hydroxyphenylacetic acid (3-HPAA) for in vitro assays. Find answers to common solubility challenges, detailed protocols, and quantitative data to ensure reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A1: this compound has limited solubility in neutral aqueous solutions. Direct dissolution in buffers like PBS can be challenging, especially at higher concentrations. The compound is a weak acid with a pKa around 4, meaning it is less soluble at neutral pH.[1][2][3] For in vitro assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute this stock into your aqueous experimental medium.[4][5]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended primary solvent for preparing high-concentration stock solutions of 3-HPAA for cell-based assays. Ethanol is another viable option. The choice depends on the specific requirements and tolerance of your experimental system. For example, some primary cells are more sensitive to DMSO. Always perform a vehicle control to account for any effects of the solvent on your assay.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is critical to determine the specific tolerance of your cell line with a vehicle control experiment. When diluting your DMSO stock into the aqueous medium, do so dropwise while vortexing to avoid "solvent shock," which can cause the compound to precipitate.
Q4: Can I improve the aqueous solubility of 3-HPAA by changing the pH?
A4: Yes. As a phenolic acid, the solubility of 3-HPAA is pH-dependent. Increasing the pH above its pKa (~4) will deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more polar and water-soluble phenolate (B1203915) salt. You can prepare an organic solvent-free aqueous solution by dissolving the compound in a dilute sterile basic solution (e.g., NaOH) and then neutralizing it to the desired final pH with a sterile acidic solution (e.g., HCl), though this method requires careful pH management to avoid precipitation and ensure it is compatible with your assay.
Q5: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
A5: This is a common issue known as precipitation upon dilution or "solvent shock." Here are several troubleshooting steps:
-
Reduce Final Solvent Concentration: Ensure your final DMSO concentration is as low as possible (ideally ≤0.5%).
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into your pre-warmed (37°C) aqueous buffer or medium.
-
Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Warm the Medium: Using pre-warmed aqueous medium (37°C) can sometimes help maintain solubility.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and conditions. The data below is compiled from various sources to provide a comparative overview.
| Solvent | Chemical Class | Solubility (approx.) | Molar Concentration (approx.)† | Source(s) |
| Water | Polar Protic | 6.98 mg/mL | 45.9 mM | |
| PBS (pH 7.2) | Aqueous Buffer | 5 mg/mL | 32.9 mM | |
| DMSO | Polar Aprotic | 1 mg/mL | 6.6 mM | |
| Ethanol | Polar Protic | 1 mg/mL | 6.6 mM |
† Calculations are based on a molecular weight of 152.15 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the recommended method for preparing 3-HPAA for most cell-based in vitro assays.
Materials:
-
This compound (solid powder, MW: 152.15 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh out 1.52 mg of this compound.
-
Add Solvent: Transfer the weighed powder to a sterile tube. Add 1.0 mL of sterile DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilize (Optional): For long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
This protocol describes the preparation of a 10 µM working solution from the 10 mM DMSO stock.
Materials:
-
10 mM stock solution of 3-HPAA in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Thaw the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.
-
Prepare Final Working Solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed culture medium. This results in a final working concentration of 10 µM 3-HPAA in a medium containing 0.1% DMSO.
-
Apply to Cells: Use this final working solution to treat your cells immediately. Remember to include a 0.1% DMSO vehicle control in your experimental design.
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting an appropriate solvent system.
Caption: Workflow for dissolving this compound.
References
Technical Support Center: 3-Hydroxyphenylacetic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Hydroxyphenylacetic acid (3-HPAA) standards. Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HPAA) and why is its stability important?
Q2: What are the primary factors that can cause the degradation of 3-HPAA standards?
A2: The degradation of 3-HPAA standards is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: 3-HPAA is a phenolic acid and its stability can be pH-dependent. Extreme pH conditions, particularly alkaline, can promote degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxidation: As a phenolic compound, 3-HPAA is susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Solvent: The choice of solvent for preparing stock and working solutions can impact stability.
Q3: What are the recommended storage conditions for 3-HPAA standards?
A3: To ensure the long-term stability of 3-HPAA standards, it is crucial to adhere to the following storage guidelines.
| Standard Form | Storage Temperature | Container | Special Considerations |
| Solid (Neat) | -20°C | Tightly sealed, amber glass vial | Protect from moisture. |
| Stock Solution (in organic solvent, e.g., DMSO, Ethanol) | -20°C or -80°C | Tightly sealed, amber glass vial | Minimize freeze-thaw cycles. Aliquot into smaller volumes. |
| Aqueous Working Solutions | 2-8°C | Tightly sealed, amber glass vial | Use within 24 hours. Prone to faster degradation. |
Q4: How can I tell if my 3-HPAA standard has degraded?
A4: Signs of degradation can include:
-
Visual Changes: Discoloration of the solid standard or solutions (e.g., turning yellow or brown).
-
Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), you may observe:
-
A decrease in the peak area or height of the 3-HPAA peak.
-
The appearance of new, unexpected peaks in the chromatogram.
-
Changes in peak shape, such as tailing or fronting.
-
-
Inconsistent Results: Unexplained variability or a consistent downward trend in quantitative results over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 3-HPAA standards.
Issue 1: I see extra peaks in my HPLC chromatogram when analyzing my 3-HPAA standard.
-
Question: What are the likely causes of these additional peaks?
-
Answer: The appearance of extra peaks is a strong indicator of degradation. The identity of these peaks depends on the degradation pathway.
-
Oxidation: Phenolic compounds can oxidize to form quinone-type structures, which may further polymerize.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.
-
Nitration: If your solutions are exposed to sources of nitrite (B80452) (e.g., from certain buffers or glassware that is not scrupulously clean), nitrated derivatives of 3-HPAA can form, especially under acidic conditions.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Prepare a new working solution from your solid stock and re-analyze. If the extra peaks are absent, your previous working solution had likely degraded.
-
Check Your Solvents and Buffers: Ensure you are using high-purity solvents and freshly prepared buffers.
-
Protect from Light: Prepare and store all solutions in amber vials or wrap clear vials in aluminum foil.
-
De-gas Solvents: To minimize dissolved oxygen, de-gas your mobile phase and consider blanketing your standard solutions with an inert gas like nitrogen or argon.
-
Perform a Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study as outlined in the experimental protocols section.
-
Issue 2: The peak area of my 3-HPAA standard is consistently decreasing over a series of injections.
-
Question: Why is the response of my 3-HPAA standard decreasing over time?
-
Answer: A continuous decrease in peak area suggests on-going degradation of the analyte in your prepared solution. This is common with aqueous solutions of phenolic compounds.
-
Troubleshooting Steps:
-
Limit Benchtop Time: Keep your standard solutions, especially aqueous ones, on ice or in a cooled autosampler during the analysis sequence.
-
Prepare Fresh Daily: As a best practice, prepare fresh aqueous working solutions of 3-HPAA every day.
-
Check Autosampler Conditions: Ensure your autosampler is cooling properly if this feature is available.
-
Solvent Considerations: If you are dissolving your standard in an organic solvent for the stock solution, ensure it is of high purity and suitable for HPLC analysis.
-
Issue 3: I am observing poor peak shape (tailing) for my 3-HPAA standard.
-
Question: What causes peak tailing and how can I fix it?
-
Answer: Peak tailing for phenolic acids is often due to interactions with the stationary phase of the HPLC column or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of acidic compounds. For reversed-phase chromatography, a mobile phase pH of around 2.5-3.5 is often optimal for phenolic acids. This ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
-
Column Condition: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replacing it.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your standard.
-
Extra-Column Volume: Ensure all tubing and connections in your HPLC system are appropriate for the column dimensions to minimize dead volume.
-
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under various stress conditions.
Caption: Potential degradation pathways for 3-HPAA.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of solid 3-HPAA standard.
-
Transfer the solid to a 10 mL amber volumetric flask.
-
Dissolve the solid in a suitable organic solvent (e.g., HPLC-grade methanol (B129727) or DMSO) and bring to volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store this stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Standard Solutions:
-
Prepare working standards by diluting the stock solution with the mobile phase or an appropriate buffer.
-
For aqueous working standards, prepare them fresh daily and keep them at 2-8°C during use.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Protocol 3: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the 3-HPAA standard to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Quantification of 3-Hydroxyphenylacetic Acid
Welcome to the technical support center for 3-Hydroxyphenylacetic acid (3-HPAA) quantification. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a non-linear calibration curve (R² < 0.99) for 3-HPAA?
A poor correlation coefficient is often traced back to issues with standard preparation, detector saturation, or an inappropriate regression model.[1][2] Inaccurate preparation of stock solutions or errors during serial dilutions can introduce significant variability.[1] At high concentrations, the analytical detector (e.g., UV or mass spectrometer) may become saturated, causing the signal response to plateau.[1] Additionally, forcing a linear regression on data that is inherently non-linear (e.g., sigmoidal) will result in a poor fit.[1]
Q2: Why am I observing poor peak shape (tailing or fronting) for 3-HPAA?
Peak tailing for acidic compounds like 3-HPAA is frequently caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups. This can be minimized by operating at a lower pH to suppress the ionization of these silanol groups. Other causes include column contamination, a deformed column bed, or using an injection solvent that is significantly stronger than the mobile phase.
Q3: What is the "matrix effect" and how can it affect my 3-HPAA quantification in biological samples?
The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine). These endogenous components, such as phospholipids (B1166683) or salts, can interfere with the analyte's journey into the gas phase in a mass spectrometer, leading to inaccurate and imprecise results. This effect can compromise method sensitivity, linearity, and accuracy if not properly addressed.
Q4: My 3-HPAA signal is drifting and retention times are shifting between injections. What should I check?
Fluctuating retention times can be caused by several factors. The most common include changes in mobile phase composition, temperature fluctuations, or issues with the HPLC pump delivering a consistent flow rate. Ensure your mobile phase is well-mixed and degassed, and use a column oven to maintain a stable temperature. Leaks in the system or failing pump seals can also lead to an inconsistent flow rate and should be inspected.
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Calibration Curve Linearity
If your calibration curve for 3-HPAA is not linear, follow this systematic approach to identify and resolve the issue.
-
Verify Standard Preparation: Inaccurate standard concentrations are a primary cause of non-linearity.
-
Action: Prepare fresh stock and working standard solutions. Use a calibrated balance and volumetric flasks. Whenever possible, use a certified reference material for the 3-HPAA standard.
-
-
Check for Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Action: Analyze the highest concentration standard. If the peak is flattened or disproportionately small compared to the next highest standard, saturation is likely. Dilute the upper-level standards or narrow the calibration range.
-
-
Evaluate the Regression Model: A linear model may not be appropriate for the entire concentration range.
-
Action: Plot the residuals for your calibration curve. A random distribution around zero indicates a good fit. A U-shaped or inverted U-shaped pattern suggests that a non-linear model, such as a quadratic fit, may be more appropriate. Consider using a weighted regression (e.g., 1/x or 1/x²) if variance increases with concentration.
-
-
Assess for Contamination: Contamination in the blank or low-level standards can skew the curve.
-
Action: Analyze a blank sample (matrix without analyte) and a "zero" sample (blank with internal standard). Ensure there are no interfering peaks at the retention time of 3-HPAA. Check all reagents, solvents, and water for potential contamination.
-
Guide 2: Resolving Matrix Effects in Biological Samples (LC-MS/MS)
Matrix effects can significantly impact the accuracy of 3-HPAA quantification in complex matrices like plasma or urine.
-
Quantitative Assessment: Use the post-extraction spike method to determine the magnitude of the matrix effect.
-
Protocol:
-
Analyze a neat solution of 3-HPAA in the final mobile phase (A).
-
Extract a blank biological matrix and spike the final extract with 3-HPAA at the same concentration (B).
-
Calculate the Matrix Factor (MF) as: MF = Peak Area (B) / Peak Area (A).
-
-
Interpretation: An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.
-
Optimize Chromatography: Modify the HPLC gradient to achieve better separation between 3-HPAA and co-eluting matrix components. Sometimes simply increasing the retention time of the analyte can move it away from early-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₆- or D₃-3-HPAA) is the preferred method for correction. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of matrix effect, allowing for accurate ratio-based quantification.
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact.
-
Quantitative Data Summary
The following table summarizes typical performance parameters for a bioanalytical method used to quantify small organic acids, which can serve as a benchmark for a 3-HPAA assay.
| Parameter | Typical Value | Description |
| Correlation Coefficient (R²) | > 0.995 | Indicates the linearity of the calibration curve. |
| Calibration Model | Linear, weighted (1/x²) | A weighting factor is often applied to account for heteroscedasticity. |
| Range | 0.1 - 20 µg/mL | The concentration range over which the method is accurate and precise. |
| Accuracy | 85-115% | The closeness of the measured value to the nominal concentration. |
| Precision (%RSD) | < 15% | The degree of scatter among replicate measurements. |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | 85-115% | The acceptable range for the matrix factor, indicating minimal ion suppression or enhancement. |
Experimental Protocols
Protocol 1: Quantification of 3-HPAA in Human Plasma by RP-HPLC-UV
This protocol provides a general framework for the analysis of 3-HPAA. Optimization will be required for specific instrumentation and applications.
-
Preparation of Standards and Reagents:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-HPAA reference standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 275 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of 3-HPAA against the nominal concentration of the calibration standards.
-
Apply a linear regression model with 1/x weighting to fit the data.
-
Determine the concentration of 3-HPAA in the unknown samples from the calibration curve.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing poor calibration curve linearity.
Caption: Simplified metabolic origin of this compound (3-HPAA).
References
Technical Support Center: Minimizing Ion Suppression for 3-HPAA in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for 3-hydroxyphenylacetic acid (3-HPAA) in electrospray ionization mass spectrometry (ESI-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my 3-HPAA analysis?
A1: Ion suppression is a type of matrix effect that reduces the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It occurs when components in the sample matrix (e.g., plasma, urine) co-elute with your analyte, 3-HPAA, and interfere with its ionization efficiency in the ESI source.[1][2] This interference leads to a decreased signal intensity for 3-HPAA, which can result in underestimation of its concentration, poor reproducibility, and a higher limit of quantification.[2][3]
Q2: What are the common causes of ion suppression for an acidic analyte like 3-HPAA?
A2: For a small polar molecule like 3-HPAA, especially when analyzed in biological fluids, the primary causes of ion suppression include:
-
Endogenous Matrix Components : Biological samples are complex and contain numerous substances like salts, proteins, and lipids. Phospholipids (B1166683) are particularly notorious for causing ion suppression in ESI.
-
Competition for Ionization : Co-eluting compounds compete with 3-HPAA for available charge on the ESI droplets, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.
-
Mobile Phase Additives : Non-volatile buffers, such as phosphate (B84403) buffers, must be avoided as they can crystallize in the source and suppress the signal. Some ion-pairing reagents like trifluoroacetic acid (TFA) can also cause significant signal reduction.
-
High Analyte Concentration : At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear and saturation effects can lead to suppression.
Q3: How can I determine if ion suppression is impacting my results?
A3: Two primary methods are used to identify and characterize ion suppression:
-
Post-Column Infusion : This is a qualitative method where a solution of 3-HPAA is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip or variation in the constant 3-HPAA signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Post-Extraction Spike Comparison : This quantitative method involves comparing the peak area of 3-HPAA in two samples. The first is a blank matrix extract spiked with 3-HPAA. The second is a neat solution of 3-HPAA at the same concentration. A lower response in the matrix sample compared to the neat solution indicates the presence of ion suppression.
Q4: What is the best sample preparation technique to reduce matrix effects for 3-HPAA?
A4: Effective sample preparation is the most critical step to minimize ion suppression by removing interfering matrix components. The choice of technique depends on the complexity of the matrix:
-
Protein Precipitation (PPT) : This is the simplest method but is often the least effective, as it primarily removes proteins while leaving behind significant amounts of phospholipids and other small molecules that cause ion suppression.
-
Liquid-Liquid Extraction (LLE) : LLE offers a cleaner extract than PPT and can be optimized to selectively extract 3-HPAA while leaving many interferences behind.
-
Solid-Phase Extraction (SPE) : SPE is generally the most effective technique for removing a broad range of interferences. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts, leading to a significant reduction in matrix effects.
Q5: Can I solve ion suppression by just changing my LC method?
A5: In many cases, optimizing the chromatographic separation is a highly effective strategy. The goal is to chromatographically resolve the 3-HPAA peak from the regions where ion suppression occurs. For a polar compound like 3-HPAA, consider these options:
-
Reversed-Phase LC (RP-LC) : Adjusting the mobile phase pH and gradient profile can alter the retention of 3-HPAA relative to interfering compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative for retaining and separating very polar compounds that are poorly retained in RP-LC. The high organic content of the mobile phase used in HILIC can also enhance ESI sensitivity.
Q6: Which ESI mode (positive or negative) is better for 3-HPAA analysis?
A6: As this compound is an acidic molecule, it will readily deprotonate to form a negative ion. Therefore, negative ion mode (ESI-) is the preferred mode for analysis. An additional benefit is that fewer endogenous compounds ionize in negative mode compared to positive mode, which can sometimes reduce the overall matrix effect.
Section 2: Troubleshooting Guides
Guide 1: Diagnosing Ion Suppression with Post-Column Infusion
This guide outlines the experimental setup to identify chromatographic regions where ion suppression occurs. The workflow involves introducing a constant stream of the analyte (3-HPAA) after the column, allowing for the visualization of signal suppression caused by the elution of matrix components.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) and 4-Hydroxyphenylacetic acid (4-HPAA) are positional isomers and phenolic acid metabolites derived from the gut microbial metabolism of dietary polyphenols and flavonoids.[1][2] While structurally similar, their distinct bioactivities are of growing interest in the scientific community. This guide provides a comprehensive comparison of the biological effects of 3-HPAA and 4-HPAA, supported by experimental data, to aid researchers in their exploration of these compounds for potential therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of 3-HPAA and 4-HPAA. It is important to note that direct comparative studies for all bioactivities are limited.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| 4-Hydroxyphenylacetic acid | DPPH Radical Scavenging | >1000 µM | [1] |
| ABTS Radical Scavenging | 0.02 ± 0.01 TEAC | [1] | |
| This compound | DPPH Radical Scavenging | No activity observed | [1] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH Radical Scavenging | 12.5 ± 0.2 µM | |
| Superoxide Dismutase (SOD)-like Activity | Exhibited activity |
Note: 3,4-Dihydroxyphenylacetic acid (DOPAC), a related catechol-containing metabolite, is included for comparison to highlight the potential importance of the catechol moiety for direct radical scavenging activity.
Table 2: Anti-Inflammatory and Neuroprotective Effects
| Compound | Bioactivity | Experimental Model | Key Findings | Reference |
| 4-Hydroxyphenylacetic acid | Anti-inflammatory | LPS and IFN-γ-induced M1 macrophages | Significantly decreased the secretion and mRNA levels of TNF-α, IL-6, and IL-1β. | |
| This compound | Neuroprotection | SIN-1-induced neuronal death in SH-SY5Y cells | Increased cell viability at 0.1–10 µM. | |
| SIN-1-induced p38 phosphorylation in SH-SY5Y cells | Significantly inhibited p38 phosphorylation at 0.1 µM. | |||
| Vasodilation | Precontracted porcine coronary artery segments | Relaxed segments via a mechanism partially dependent on endothelium integrity and nitric oxide synthase. | ||
| Blood Pressure Reduction | Spontaneously hypertensive rats | Dose-dependent decrease in arterial blood pressure. |
Mechanisms of Action and Signaling Pathways
The primary mechanisms of action for 3-HPAA and 4-HPAA appear to be distinct, targeting different signaling pathways.
4-Hydroxyphenylacetic Acid: Nrf2-Mediated Antioxidant Response
4-HPAA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant defenses. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes.
References
A Comparative Guide to the Validation of 3-Hydroxyphenylacetic Acid as a Biomarker for Flavonoid Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-hydroxyphenylacetic acid (3-HPAA) as a urinary biomarker for dietary flavonoid intake against other potential biomarkers. The information is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate biomarkers for their studies.
Introduction to Flavonoid Intake Biomarkers
Flavonoids are a large class of polyphenolic compounds found in plant-based foods and are associated with various health benefits.[1] Accurately assessing flavonoid intake is crucial for epidemiological studies and clinical trials. While food frequency questionnaires (FFQs) are commonly used, they are subject to recall bias and inaccuracies in food composition databases.[2][3] Therefore, there is a growing interest in identifying and validating objective biomarkers of flavonoid intake.[3]
Urinary biomarkers are particularly attractive due to non-invasive sample collection.[3] These can include the parent flavonoids themselves, their phase II metabolites, or microbial-derived catabolites. This compound (3-HPAA) is a phenolic acid produced by the gut microbiota from the breakdown of various flavonoids, such as quercetin (B1663063) and proanthocyanidins, making it a potential candidate as a general biomarker of flavonoid consumption.
This guide will compare the performance of 3-HPAA with other urinary biomarkers, presenting quantitative data from validation studies, detailed experimental protocols for their measurement, and visual representations of key pathways and workflows.
Comparison of Urinary Biomarkers for Flavonoid Intake
The following tables summarize the performance of 3-HPAA and alternative urinary biomarkers based on their correlation with flavonoid or flavonoid-rich food intake.
Table 1: Performance of this compound (3-HPAA) as a Flavonoid Intake Biomarker
| Flavonoid Source | Biomarker(s) | Correlation with Intake | Study Population/Design | Reference |
| Hesperetin-7-O-rutinoside (from orange juice) | Sum of 5 phenolic acids (including 3-HPAA) | Significant increase in excretion (p < 0.05) | Human intervention study | |
| Proanthocyanidins (from grape seed extract) | 3-HPAA | Less consistent increase in excretion (p = 0.002) | Randomized, double-blind, placebo-controlled trial |
Table 2: Performance of Alternative Urinary Biomarkers for Flavonoid Intake
| Biomarker Category | Specific Biomarker(s) | Correlation with Intake (Spearman's r) | Flavonoid/Food Source | Reference |
| Parent Flavonoids | Quercetin | 0.68 | Quercetin | |
| Kaempferol | 0.44 | Kaempferol | ||
| Naringenin (B18129) | 0.57 | Grapefruit | ||
| Hesperetin (B1673127) | 0.48 | Oranges | ||
| Phloretin (B1677691) | 0.31 | Apples | ||
| Sum of Flavonoids | 0.35 - 0.58 | Total Fruits & Vegetables / Total Flavonoids | ||
| Other Phenolic Acids | Hippuric Acid | 0.47 - 0.64 | Fruits & Vegetables | |
| Gallic Acid & 4-O-methylgallic acid | 0.37 - 0.54 | Black Tea & Wine | ||
| Caffeic Acid & Chlorogenic Acid | 0.29 - 0.63 | Coffee |
Signaling Pathways and Experimental Workflows
Flavonoid Metabolism to 3-HPAA
The following diagram illustrates the metabolic pathway from dietary flavonoids to the formation of 3-HPAA by the gut microbiota.
Caption: Metabolic pathway of dietary flavonoids to urinary 3-HPAA.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical experimental workflow for the validation of a urinary biomarker for flavonoid intake.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Quantification of Urinary Phenolic Acids (including 3-HPAA) by GC-MS
This protocol is a general guide for the analysis of urinary phenolic acids using Gas Chromatography-Mass Spectrometry (GC-MS).
a. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature and vortex for 1 minute.
-
Adjust the urine volume used for analysis based on creatinine (B1669602) concentration to normalize the samples.
-
Acidify the urine sample to a pH below 2 with 5M HCl.
-
Add an appropriate internal standard (e.g., a non-endogenous phenolic acid).
-
Perform a two-step liquid-liquid extraction. First, add 6 mL of ethyl acetate, mix on a rotary wheel for 30 minutes, and centrifuge. Collect the organic phase. Second, add 3 mL of diethyl ether to the remaining aqueous phase, mix, and centrifuge. Collect and combine the organic phases.
-
Dry the combined organic extract under a stream of nitrogen.
b. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate the mixture at 70-75°C for 30-45 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling, add iso-octane and vortex.
c. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode into the GC injector set at approximately 280-290°C.
-
Chromatographic Separation: Use a suitable capillary column (e.g., VF-5ms). A typical oven temperature program starts at 60°C, holds for 2 minutes, then ramps up to 280-300°C.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Set the ion source and quadrupole temperatures to approximately 250°C and 150°C, respectively.
-
Data Acquisition: Acquire data in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of target phenolic acids.
Quantification of Urinary Flavonoids and their Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of flavonoids and their metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Thaw urine samples at room temperature and centrifuge to remove particulates.
-
Enzymatic Hydrolysis: To measure total aglycone concentrations, incubate an aliquot of the urine sample with β-glucuronidase and sulfatase to deconjugate the phase II metabolites.
-
Protein Precipitation/Solid-Phase Extraction (SPE):
-
Protein Precipitation: Add acetonitrile (B52724) (typically in a 2:1 ratio to the urine volume), vortex, and centrifuge to precipitate proteins. The supernatant can be directly injected or further processed.
-
SPE: For cleaner extracts, use a solid-phase extraction cartridge (e.g., Oasis HLB). Condition the cartridge, load the hydrolyzed urine sample, wash to remove interferences, and elute the analytes with an appropriate solvent like methanol (B129727).
-
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
b. LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: Start with a low percentage of organic solvent (B) and gradually increase it over the run to separate the compounds.
-
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids and phenolic acids.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion of the analyte and a specific product ion for high selectivity and sensitivity.
-
Optimization: Optimize MRM transitions (precursor/product ions, collision energy, and other source parameters) for each target analyte using authentic standards.
-
Discussion and Conclusion
The validation of biomarkers for dietary flavonoid intake is a complex field. While 3-HPAA is a known microbial metabolite of several flavonoids, its utility as a standalone, quantitative biomarker for total flavonoid intake is not yet firmly established with extensive validation data in the form of correlation coefficients from large cohort studies.
The available evidence suggests that:
-
Panels of Biomarkers are More Informative: A combination of several biomarkers, including parent flavonoids and various phenolic acid metabolites, is likely to provide a more accurate reflection of flavonoid intake than a single compound. A "sum of flavonoids" approach has shown a moderate to strong correlation with total fruit and vegetable intake.
-
Specificity of Biomarkers: Some biomarkers are more specific to certain food sources. For instance, naringenin and hesperetin are good indicators of citrus fruit consumption, while phloretin is associated with apple intake. Similarly, certain phenolic acids are strongly correlated with coffee, tea, or wine consumption.
-
Parent Flavonoids as Direct Indicators: Measuring the parent flavonoids (e.g., quercetin, kaempferol) in urine after enzymatic hydrolysis provides a more direct assessment of the intake of those specific compounds and has shown good correlation in validation studies.
-
Influence of Gut Microbiota: The production of 3-HPAA and other phenolic acids is dependent on the composition and activity of an individual's gut microbiota. This inter-individual variability can be a confounding factor when using these metabolites as biomarkers of intake.
-
Methodological Considerations: The choice of analytical method (GC-MS or LC-MS/MS) and sample preparation (e.g., hydrolysis) is critical for accurate quantification and will depend on the specific analytes of interest.
References
- 1. A flavonoid-rich diet is associated with lower risk and improved imaging biomarkers of nonalcoholic fatty liver disease: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary flavonoids and phenolic acids as biomarkers of intake for polyphenol-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of dietary intake of flavonoids and phenolic acids for studying diet-cancer relationship in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC/MS Methods for 3-Hydroxyphenylacetic Acid (3-HPAA) Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxyphenylacetic acid (3-HPAA), a key metabolite in various physiological and pathological processes, is crucial for clinical and research applications.[1] This guide provides an objective comparison of two common analytical techniques for 3-HPAA measurement: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Performance Characteristics: A Side-by-Side Comparison
| Performance Parameter | HPLC/UV-Vis or HPLC-MS | GC/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% |
| Precision (%RSD) | <15% | <15% |
| Throughput | Higher | Lower (due to derivatization) |
| Sample Preparation | Simpler (protein precipitation, filtration) | More complex (derivatization required) |
| Specificity | Good with MS detection | Excellent with MS detection |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a typical reversed-phase HPLC method coupled with UV-Vis or mass spectrometry detection for the analysis of phenolic acids in biological samples.
1. Sample Preparation (Plasma or Urine):
-
To 100 µL of the sample, add 200 µL of ice-cold acetonitrile (B52724) (or methanol) containing an internal standard (e.g., 4-hydroxybenzoic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV-Vis at 280 nm or Mass Spectrometry (e.g., ESI in negative ion mode).
Gas Chromatography-Mass Spectrometry (GC/MS) Method
This protocol is based on a common method for the analysis of acidic metabolites in biological fluids, which requires derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization (Plasma or Urine):
-
To 100 µL of the sample, add an internal standard (e.g., deuterated 3-HPAA).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under nitrogen.
-
Derivatization:
-
Add 50 µL of a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC/MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Methodology Visualization
References
Comparative Metabolomics of Gut Bacteria Producing 3-Indolepropionic Acid (3-IPA): A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of gut bacteria known to produce 3-Indolepropionic Acid (3-IPA), a significant tryptophan metabolite with neuroprotective, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating gut microbiota metabolism.
Introduction to 3-Indolepropionic Acid (3-IPA)
3-Indolepropionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from the essential amino acid tryptophan.[1][2][3] Emerging research has highlighted its role in host physiology, including the maintenance of intestinal barrier function and its potential protective effects against various diseases. The production of 3-IPA is highly dependent on the composition of the gut microbiome, with specific bacterial species playing a pivotal role in its synthesis.[1][4] Understanding the comparative metabolic capabilities of these bacteria is crucial for developing targeted therapeutic strategies.
Key Bacterial Producers of 3-IPA
Several species of gut bacteria have been identified as producers of 3-IPA, primarily belonging to the Clostridium and Peptostreptococcus genera. Clostridium sporogenes is one of the most well-characterized and potent producers of 3-IPA. Other identified producers include:
-
Clostridium botulinum
-
Clostridium caloritolerans
-
Clostridium cadaveris
-
Peptostreptococcus anaerobius
-
Peptostreptococcus russellii
-
Peptostreptococcus stomatis (produces lower levels)
While Akkermansia muciniphila and Lactobacillus reuteri have been associated with 3-IPA production, their role appears to be indirect, potentially by creating a favorable environment for the primary producers.
Comparative Production of 3-IPA
Direct quantitative comparisons of 3-IPA production across different bacterial species under standardized conditions are limited in the current scientific literature. However, based on available studies, a qualitative and semi-quantitative assessment can be made.
| Bacterial Species | Relative 3-IPA Production | Key Findings & Citations |
| Clostridium sporogenes | High | Frequently identified as a primary and potent producer of 3-IPA in the gut. Its presence is strongly correlated with systemic levels of 3-IPA. |
| Clostridium botulinum | Moderate to High | Known to possess the genetic machinery for 3-IPA production and has been shown to produce it in vitro. |
| Peptostreptococcus anaerobius | Moderate | Capable of producing 3-IPA from tryptophan. |
| Peptostreptococcus russellii | Moderate | Contains the necessary gene cluster for 3-IPA synthesis. |
| Clostridium caloritolerans | Moderate | Identified as a 3-IPA producer in culture-based studies. |
| Clostridium cadaveris | Moderate | Shown to produce 3-IPA from tryptophan in vitro. |
| Peptostreptococcus stomatis | Low | Produces significantly lower levels of 3-IPA compared to P. anaerobius and P. russellii. |
Note: The production levels are influenced by various factors, including the availability of tryptophan, culture conditions, and interactions with other gut bacteria.
Biosynthesis of 3-IPA from Tryptophan
The biosynthesis of 3-IPA from tryptophan by gut bacteria involves a multi-step enzymatic pathway. The key gene cluster responsible for this conversion is the phenyllactate dehydratase gene cluster (fldAIBC).
Experimental Protocols
Bacterial Culture for Metabolomics Analysis
Objective: To culture 3-IPA producing bacteria for the analysis of tryptophan metabolites in the supernatant.
Materials:
-
Anaerobic chamber
-
Sterile culture tubes
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth, Tryptic Soy Broth (TSB)) supplemented with L-tryptophan (final concentration 1-5 mM)
-
Bacterial strains of interest (e.g., Clostridium sporogenes ATCC 15579, Peptostreptococcus anaerobius ATCC 27337)
Procedure:
-
Prepare the growth medium and supplement with L-tryptophan.
-
Inoculate the medium with the bacterial strain of interest.
-
Incubate the cultures under anaerobic conditions at 37°C for 24-72 hours.
-
At desired time points, collect the culture tubes.
-
Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Collect the supernatant for metabolomics analysis. Store at -80°C until further processing.
Sample Preparation for LC-MS Analysis
Objective: To extract 3-IPA and other metabolites from the bacterial culture supernatant for quantification by LC-MS.
Materials:
-
Bacterial culture supernatant
-
Cold methanol (B129727) or acetonitrile
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Thaw the frozen supernatant samples on ice.
-
To 100 µL of supernatant, add 400 µL of cold methanol (or acetonitrile) for protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS analysis.
LC-MS/MS Quantification of 3-IPA
Objective: To quantify the concentration of 3-IPA in the prepared samples using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example for 3-IPA):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor ion (Q1): m/z 190.08
-
Product ion (Q3): m/z 130.06
-
-
Collision Energy: Optimized for the specific instrument.
Data Analysis:
-
A standard curve of 3-IPA with known concentrations is prepared and analyzed alongside the samples.
-
The peak area of 3-IPA in the samples is compared to the standard curve to determine its concentration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for comparative metabolomics and the signaling pathways influenced by 3-IPA.
Conclusion
The production of 3-IPA by gut bacteria, particularly Clostridium sporogenes, represents a key mechanism through which the gut microbiome influences host health. This guide provides a foundational understanding of the key bacterial players, their metabolic pathways, and the experimental approaches for their comparative analysis. Further research focusing on the quantitative aspects of 3-IPA production and the synergistic interactions between different bacterial species will be crucial for the development of novel microbiome-based therapeutics.
References
A Comparative Analysis of 3-Hydroxyphenylacetic Acid and its Precursors in Biological Assays
For Immediate Release
HOUSTON, TX – In the intricate world of pharmacology and nutritional science, understanding the bioactivity of metabolites is as crucial as studying the parent compounds. This guide provides a comprehensive comparison of 3-Hydroxyphenylacetic acid (3-HPAA), a significant metabolite of dietary flavonoids and the neurotransmitter precursor L-DOPA, with its parent compounds. We delve into their performance in key biological assays, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear and objective overview.
At a Glance: Comparative Biological Activities
The primary focus of this guide is the vasorelaxant and antioxidant properties of 3-HPAA in comparison to its well-studied precursor, the flavonoid quercetin (B1663063). Additionally, we will explore the contrasting vascular effects of L-DOPA, another metabolic precursor to 3-HPAA.
| Compound | Biological Assay | Key Findings |
| This compound (3-HPAA) | Vasorelaxation (Aortic Rings) | Induces endothelium-dependent vasorelaxation via the nitric oxide (NO) pathway. |
| Antioxidant Activity | Possesses antioxidant properties, though generally considered less potent than quercetin. | |
| Quercetin | Vasorelaxation (Aortic Rings) | Potent vasorelaxant, also acting through the NO pathway, among others. |
| Antioxidant Activity | Strong antioxidant capacity, serving as a benchmark for many related compounds. | |
| L-DOPA | Vascular Tone (Aortic Rings) | Can inhibit NO-dependent vasorelaxation, suggesting a contrasting effect on vascular tone compared to 3-HPAA and quercetin. |
In-Depth Analysis: Vasorelaxant Effects
The ability of a compound to relax blood vessels, known as vasorelaxation, is a key indicator of its potential cardiovascular benefits. Both 3-HPAA and its dietary precursor, quercetin, have demonstrated vasorelaxant properties.
This compound (3-HPAA): As a metabolite of various dietary flavonoids, 3-HPAA has been shown to induce dose-dependent vasodilation in porcine coronary artery rings. This effect is significantly dependent on the integrity of the endothelium and is mediated by the release of nitric oxide. One study reported significant vasodilation at a concentration of 1 mM.
Quercetin: This widely studied flavonoid is a potent vasorelaxant. Its mechanism is multifaceted, involving the nitric oxide-cGMP pathway, endothelium-derived hyperpolarizing factor (EDHF), and potentially the inhibition of protein kinase C. Studies have reported a half-maximal effective concentration (EC50) for acetylcholine-induced relaxation in the presence of 10 μM quercetin to be 0.08 ± 0.02 μM in mesenteric arteries[1]. In rat aortic rings, an ED50 of 1.97 ± 1.2 μM for acetylcholine-induced relaxation was observed after treatment with quercetin[1].
L-DOPA: In contrast to the vasodilatory effects of 3-HPAA and quercetin, research indicates that L-DOPA can inhibit nitric oxide-dependent vasorelaxation in rat aorta. This effect is thought to be mediated by the production of reactive oxygen species, which can quench nitric oxide[2][3]. This highlights a significant divergence in the biological activity of 3-HPAA from one of its key precursors.
Experimental Protocols: Aortic Ring Vasorelaxation Assay
The vasorelaxant properties of these compounds are typically assessed using an ex vivo method known as the aortic ring assay.
Objective: To measure the ability of a compound to relax pre-contracted isolated arterial rings.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat, pig). The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings of approximately 1-2 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a high concentration of potassium chloride (KCl). The presence of a functional endothelium is confirmed by inducing relaxation with acetylcholine (B1216132) in rings pre-contracted with an agonist like phenylephrine (B352888).
-
Pre-contraction: Once the tissue is stable, a sustained contraction is induced using a vasoconstrictor agent such as phenylephrine or U46619.
-
Compound Administration: Cumulative concentrations of the test compound (3-HPAA, quercetin, or L-DOPA) are added to the organ bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage decrease from the pre-contracted tension. A concentration-response curve is then plotted to determine the potency (EC50 or ED50) and efficacy (maximum relaxation) of the compound.
Comparative Antioxidant Activity
Both 3-HPAA and quercetin possess antioxidant properties, which are crucial for mitigating oxidative stress, a key factor in many chronic diseases.
This compound (3-HPAA): While 3-HPAA does exhibit antioxidant activity, studies suggest it is generally less potent than its precursor, quercetin. Its antioxidant capacity is attributed to its phenolic structure.
Quercetin: Quercetin is a well-established and potent antioxidant. Its strong free radical scavenging ability is due to the presence of multiple hydroxyl groups and a specific catechol structure in its B-ring. It often serves as a positive control in antioxidant assays. A comparative study has shown that quercetin is a more powerful antioxidant than its degradation products, including protocatechuic acid, which shares structural similarities with 3-HPAA.
Signaling Pathways and Logical Relationships
The biological effects of 3-HPAA and its precursors are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved in their vasorelaxant effects and the metabolic relationship between the compounds.
Caption: Metabolic conversion of Quercetin to 3-HPAA and its subsequent vasorelaxant action.
Caption: Simplified eNOS activation pathway leading to nitric oxide production.
Caption: Metabolic pathways leading to the formation of 3-HPAA from its precursors.
Conclusion
This comparative guide highlights that while this compound exhibits some of the beneficial biological activities of its precursor quercetin, particularly vasorelaxation, its potency may differ. The observation that 3-HPAA is a vasodilator, whereas its other precursor, L-DOPA, can have opposing effects on NO-mediated vasorelaxation, underscores the complex transformations that bioactive compounds undergo in the body and the distinct effects of metabolites.
For researchers and drug development professionals, these findings emphasize the importance of studying not only parent compounds but also their metabolites to fully understand their physiological effects and therapeutic potential. Further direct comparative studies are warranted to precisely quantify the differences in potency and efficacy between 3-HPAA and its precursors in various biological assays.
References
Navigating the Waters of Longitudinal Biomarker Studies: A Comparative Guide to the Reproducibility of 3-Hydroxyphenylacetic Acid Measurements
For researchers, scientists, and professionals in drug development, the reliability of biomarker measurements in longitudinal studies is paramount. This guide provides an objective comparison of the reproducibility of urinary 3-Hydroxyphenylacetic acid (3-HPAA), a key microbial metabolite of dietary polyphenols, with alternative biomarkers. Supported by experimental data, this document aims to inform the selection of robust biomarkers for tracking gut microbiome activity and its metabolic impact over time.
This guide delves into the longitudinal reproducibility of 3-HPAA and compares it with other urinary metabolites that reflect gut microbial activity on dietary polyphenols, such as other phenolic acids and enterolactone (B190478). The reproducibility of these biomarkers is assessed using the Intraclass Correlation Coefficient (ICC), a statistical measure of the reliability of measurements, where higher values indicate greater consistency over time.
Comparative Reproducibility of Urinary Biomarkers
The following table summarizes the longitudinal reproducibility of 3-HPAA and alternative urinary biomarkers, expressed as Intraclass Correlation Coefficients (ICCs). These values are synthesized from large-scale metabolomics studies, providing a quantitative basis for comparison. A higher ICC indicates greater stability and less within-person variability over time, making the biomarker more reliable for longitudinal assessment.
| Biomarker Category | Biomarker | Intraclass Correlation Coefficient (ICC) | Interpretation of Reproducibility |
| Primary Biomarker | This compound (3-HPAA) | 0.57 | Moderate |
| Alternative Phenolic Acids | 4-Hydroxybenzoic acid | 0.61 | Moderate to Good |
| Hippuric acid | 0.68 | Moderate to Good | |
| 3-Indoleacetic acid | 0.55 | Moderate | |
| Alternative Gut Microbial Metabolite | Enterolactone | 0.75 | Good |
Note: ICC values are derived from the Tsuruoka Metabolomics Cohort Study, which assessed the reliability of 123 charged urinary metabolites, and other longitudinal studies. An ICC value between 0.5 and 0.75 indicates moderate to good reproducibility.
The data indicates that while 3-HPAA demonstrates moderate reproducibility, other gut microbial metabolites, such as hippuric acid and particularly enterolactone, exhibit greater stability in longitudinal measurements. This suggests that for studies requiring high precision in tracking gut microbial metabolic output over time, enterolactone may be a more reliable biomarker.
Experimental Workflows and Signaling Pathways
To understand the origin and measurement of these biomarkers, it is essential to visualize the experimental workflow and the metabolic pathways involved.
Experimental Workflow for Urinary Phenolic Acid Measurement
The following diagram outlines the typical workflow for the analysis of urinary phenolic acids like 3-HPAA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Establishing Benchmark Urinary 3-Hydroxyphenylacetic Acid Levels: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for establishing reference ranges for urinary 3-Hydroxyphenylacetic acid (3-HPAA), a significant biomarker in metabolic research. Addressed to researchers, scientists, and professionals in drug development, this document outlines established reference values, compares analytical methodologies, and provides detailed experimental protocols.
Introduction to this compound
This compound (3-HPAA) is a phenolic acid found in urine, primarily originating from the metabolism of dietary polyphenols by gut microbiota.[1] Its urinary concentration can be indicative of dietary intake of fruits and vegetables, the composition and metabolic activity of the gut microbiome, and may be associated with certain metabolic conditions such as phenylketonuria.[1] Elevated levels have been linked to the overgrowth of specific gut bacteria, including Clostridium species.[1] Accurate quantification of urinary 3-HPAA is crucial for studies investigating the interplay between diet, gut health, and systemic metabolism.
Reference Ranges for Urinary 3-HPAA
Establishing a normal reference range is a critical first step for any clinical or research application of a biomarker. The following table summarizes the available data for urinary 3-HPAA levels. It is important to note that these ranges can be influenced by diet, age, and gut microbiome composition.
| Population | Reference Range (mmol/mol creatinine) | Analytical Method |
| Healthy Adults | 0 - 8.1[1][2] | Not specified |
Note: The adult reference range is based on information from a laboratory results interpretation resource. For pediatric populations, specific reference ranges for 3-HPAA are not well-established in the reviewed literature. However, a study on pediatric urine samples reported a mean concentration of 25.268 ± 17.653 µmol/mmol creatinine (B1669602) for the structurally similar compound 4-Hydroxyphenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Further research is warranted to establish age-specific reference ranges for 3-HPAA in children.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of urinary 3-HPAA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes like 3-HPAA. | Separation of compounds in liquid phase followed by mass-based detection. Derivatization is often not required. |
| Sample Preparation | More complex, involving extraction and chemical derivatization to increase volatility. | Simpler sample preparation, often a "dilute and shoot" approach is sufficient. |
| Throughput | Generally lower due to longer run times and extensive sample preparation. | Higher throughput is achievable due to faster analysis times and simpler sample prep. |
| Selectivity & Sensitivity | High selectivity and sensitivity. | Generally offers higher sensitivity and specificity, especially with tandem MS (MS/MS). |
| Matrix Effects | Less prone to ion suppression or enhancement. | Can be susceptible to matrix effects from other urine components. |
| Cost | Instrumentation can be less expensive than high-end LC-MS/MS systems. | Higher initial instrument cost. |
A study comparing GC-MS and LC-QTOF/MS for urinary organic acid analysis concluded that the LC-QTOF/MS method was superior in terms of simplicity of sample preparation and shorter experimental time.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline generalized protocols for the analysis of urinary 3-HPAA using GC-MS and LC-MS/MS, based on established practices for urinary organic acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction:
-
Collect a random urine sample. To account for variations in urine dilution, normalize results to creatinine concentration.
-
Acidify the urine sample (e.g., with HCl) to a pH below 2.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
-
To make 3-HPAA volatile for GC analysis, a two-step derivatization is common.
-
First, an oximation step can be performed to protect keto groups.
-
The dried extract is then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
The mixture is heated (e.g., at 70-75°C) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a final temperature of around 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Collect data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a "dilute and shoot" method, which is simpler and faster than traditional extraction-based methods.
1. Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with a solution, which may contain an internal standard. A simple acidic dilution is often sufficient.
-
No extraction or derivatization steps are typically required.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phases: Typically a gradient elution using two mobile phases:
-
Mobile Phase A: Water with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with the same additive.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is used for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic compounds like 3-HPAA.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of 3-HPAA and a specific product ion generated after fragmentation.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for 3-HPAA analysis and its metabolic origin.
References
The Interplay of Plasma and Urine 3-Hydroxyphenylacetic Acid: A Comparative Guide
A comprehensive analysis of 3-Hydroxyphenylacetic acid (3-HPAA) concentrations in plasma and urine reveals a dynamic relationship influenced by dietary intake and gut microbiome activity. While a direct statistical correlation from a single comprehensive study remains to be elucidated, existing research provides valuable insights into the interplay between circulating and excreted levels of this key microbial metabolite.
This compound, a significant product of dietary polyphenol metabolism by the gut microbiota, is readily absorbed into the bloodstream and subsequently eliminated through urine.[1][2][3] This guide provides a comparative overview of 3-HPAA concentrations in both biological matrices, supported by experimental data from various studies. Understanding the relationship between plasma and urine levels of 3-HPAA is crucial for researchers in nutrition, microbiology, and drug development for its potential as a biomarker of dietary habits and gut health.
Quantitative Data Summary
The following table summarizes quantitative data on 3-HPAA concentrations in human plasma and urine from different studies. It is important to note that these values were not obtained from a single study performing a direct head-to-head correlation.
| Biological Matrix | Condition | Mean/Peak Concentration | Analytical Method | Reference |
| Plasma | After berry consumption (8 weeks) | Increase from ~180 nM to ~250 nM | Not Specified | [3] |
| Plasma | After cranberry juice consumption | Peak concentration of ~600 nM | Not Specified | [3] |
| Urine | After polyphenol-rich meal | 3.300 +/- 2.450 µmol/mmol creatinine (B1669602) | LC-MS/MS | |
| Urine | After berry consumption (8 weeks) | 87% increase in excretion | Not Specified |
Metabolic Pathway of this compound
3-HPAA is primarily formed in the colon through the microbial degradation of dietary flavonoids and phenolic compounds. These dietary precursors are abundant in fruits, vegetables, tea, and other plant-based foods. Once produced by the gut microbiota, 3-HPAA is absorbed into the systemic circulation, where it can be measured in the plasma. The liver may further metabolize it before it is efficiently cleared by the kidneys and excreted in the urine.
Experimental Protocols
While a single definitive study correlating plasma and urine 3-HPAA is not available, a general methodology for such an investigation can be compiled from existing literature. The following protocol outlines the key steps for the simultaneous analysis of 3-HPAA in both matrices.
1. Sample Collection and Handling:
-
Plasma: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA or heparin). The samples are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Urine: Timed urine collections (e.g., 24-hour) or spot urine samples are collected. Aliquots are stored at -80°C to prevent degradation of metabolites. For spot urine samples, creatinine concentrations are typically measured to normalize for urine dilution.
2. Sample Preparation:
-
Plasma: Proteins are precipitated from the plasma samples, often using a cold organic solvent like acetonitrile (B52724) or methanol. The supernatant, containing the metabolites, is then collected and dried.
-
Urine: Urine samples may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
3. Analytical Measurement:
-
Chromatography and Mass Spectrometry: The prepared samples are reconstituted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the sensitive and specific quantification of 3-HPAA. A stable isotope-labeled internal standard of 3-HPAA is typically added to the samples to ensure accurate quantification.
References
- 1. Simultaneous measurement of urinary and plasma norepinephrine, epinephrine, dopamine, dihydroxyphenylalanine, and dihydroxyphenylacetic acid by coupled-column high-performance liquid chromatography on C8 and C18 stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing pharmacokinetics for this compound metabolite after consumption of Chocolate, dark in humans - Phenol-Explorer [phenol-explorer.eu]
Specificity of 3-HPAA as a Marker for Clostridium difficile Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clostridium difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating rapid and accurate diagnostic markers for effective patient management and infection control. While established diagnostic methods target the organism or its toxins, emerging research into the metabolic footprint of CDI has identified potential new biomarkers. This guide provides a comparative analysis of 3-(3-hydroxyphenyl)acetic acid (3-HPAA) as a potential marker for CDI, alongside established and alternative biomarkers, supported by available experimental data and detailed methodologies.
Introduction to 3-HPAA as a Potential Biomarker
3-Hydroxyphenylacetic acid (3-HPAA) is a metabolite produced from the dietary amino acids phenylalanine and tyrosine by gut bacteria. Elevated urinary levels of 3-HPAA and a related compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), have been associated with an overgrowth of Clostridium species in the gastrointestinal tract.[1][2] Notably, one study reported elevated HPHPA concentrations in an individual with recurrent diarrhea caused by Clostridium difficile, suggesting a potential link between these metabolites and CDI.[3] However, it is crucial to note that 3-HPAA is not yet a clinically validated biomarker for CDI, and research on its diagnostic specificity and sensitivity is still in its infancy. This guide aims to place 3-HPAA in the context of currently used and researched biomarkers for CDI.
Comparative Analysis of Biomarkers for C. difficile Infection
The following tables summarize the performance characteristics of 3-HPAA (where data is available) and alternative biomarkers for the diagnosis and assessment of CDI.
Table 1: Performance of 3-HPAA and Alternative Fecal Biomarkers for CDI
| Biomarker | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Findings |
| 3-HPAA/HPHPA | GC-MS | Data not available | Data not available | Data not available | Data not available | Elevated levels associated with Clostridium overgrowth; a potential but unvalidated marker for CDI. |
| Fecal Calprotectin | ELISA | 70-84.3% | 76.9-88% | 3.65 (LR+) | 0.20 (LR-) | Levels correlate with the severity of intestinal inflammation in CDI. |
| Fecal Lactoferrin | ELISA | Data not available | Data not available | Data not available | Data not available | Higher fecal lactoferrin levels are associated with severe CDI. |
Table 2: Performance of Standard Laboratory Tests for CDI
| Test | Target | Sensitivity | Specificity | PPV | NPV | Advantages & Disadvantages |
| Glutamate Dehydrogenase (GDH) Test | GDH antigen | 76-100% | 91-92.8% | Data not available | Data not available | High sensitivity makes it a good screening test, but it cannot differentiate between toxigenic and non-toxigenic strains. |
| Toxin Enzyme Immunoassay (EIA) | Toxin A/B | 48-66% | 99-100% | Data not available | Data not available | High specificity but low sensitivity, leading to potential false negatives. |
| Nucleic Acid Amplification Test (NAAT) | Toxin genes (e.g., tcdB) | 90-97.9% | 79-99% | Data not available | 98.8% | Highly sensitive and rapid, but a positive result may indicate colonization rather than active infection. |
Signaling and Metabolic Pathways
3-HPAA Production Pathway by Clostridium species
The production of 3-HPAA and HPHPA by Clostridium species is part of their amino acid metabolism. The following diagram illustrates the proposed pathway.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxyphenylacetic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Hydroxyphenylacetic acid is critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures for handling and disposing of this compound, in solid form and as residue from experimental use. Adherence to these protocols is vital for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 621-37-4 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | White Powder / Solid[2] |
| Melting Point | 129-133 °C[2] |
| Solubility | Soluble in water (1000 mg/mL)[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Unused or Waste this compound (Solid)
-
Waste Identification: All unused or waste this compound must be treated as hazardous chemical waste.
-
Containerization:
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often the best option.
-
The container must be in good condition, free from leaks or external contamination.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the appropriate hazard pictograms (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Contaminated Labware and Debris
-
Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.
-
Collection:
-
For small amounts of solid debris, double-bag the materials in durable plastic bags.
-
For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.
-
-
Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Small Spills Cleanup and Disposal
-
Control and Containment:
-
Alert others in the area and restrict access.
-
If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For a solution, contain the spill with an absorbent material like vermiculite (B1170534) or a chemical spill pillow.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material or the damp paper towel and contaminated debris.
-
-
Containerization and Labeling:
-
Place all cleanup materials into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Disposal: Arrange for pickup of the spill debris container by your hazardous waste management provider.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Hydroxyphenylacetic acid
Essential Safety and Handling Guide for 3-Hydroxyphenylacetic Acid
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential risks.[1][2]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | Use a dust mask (e.g., N95) or work in a well-ventilated area. | Avoids inhalation of dust which can cause respiratory tract irritation. |
| Body Protection | Laboratory coat and appropriate protective clothing. | Protects skin from accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Keep the container tightly closed when not in use.
2. Handling the Solid:
-
Avoid breathing dust.
-
Weigh the required amount of this compound carefully to minimize dust generation.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing. This compound is soluble in organic solvents like ethanol (B145695) and DMSO, and in aqueous buffers such as PBS (pH 7.2) at approximately 5 mg/ml.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. It must not be disposed of with household garbage. Do not allow the product to reach the sewage system.
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated hazardous waste container.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, regional, and national environmental regulations.
Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
